2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Description
BenchChem offers high-quality 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZTXQFAYOBPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
An In-Depth Technical Guide to 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, a pivotal building block for researchers and scientists in pharmaceutical and agrochemical development. The document delineates its chemical structure, physicochemical properties, and anticipated spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented with a focus on the underlying reaction mechanism and experimental rationale. Furthermore, this guide explores the compound's core applications as a versatile synthon, particularly in the construction of bioactive heterocyclic scaffolds such as pyrazoles and indazoles, which are prevalent in modern drug discovery programs. Safety protocols and handling guidelines, derived from data on structurally analogous compounds, are also included to ensure safe and effective laboratory use.
Chemical Identity and Physicochemical Properties
2-(6-Fluoropyridin-3-yl)hydrazine and its hydrochloride salt are valuable intermediates in organic synthesis. The presence of a fluorine atom on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its potential for creating derivatives with desirable pharmacokinetic and pharmacodynamic profiles.[1] The hydrazine moiety offers a reactive handle for a multitude of chemical transformations.[2][3]
Nomenclature and Structure
-
IUPAC Name: (6-Fluoropyridin-3-yl)hydrazine hydrochloride
-
Synonyms: 3-Hydrazinyl-6-fluoropyridine hydrochloride
-
Molecular Formula (HCl Salt): C₅H₇ClFN₃
-
Molecular Weight (HCl Salt): 163.58 g/mol
-
CAS Number: While a specific CAS number for the hydrochloride salt is not consistently cited across major databases, the free base, (6-fluoropyridin-3-yl)hydrazine, is documented.[4] For procurement and regulatory purposes, it is crucial to verify the CAS number with the specific supplier.
Physicochemical Data
The following table summarizes key physicochemical properties. Data is often provided by chemical suppliers and may vary slightly based on purity and measurement conditions.
| Property | Value | Source/Comment |
| Molecular Formula (Free Base) | C₅H₆FN₃ | [4] |
| Molecular Weight (Free Base) | 127.12 g/mol | [5] |
| Appearance | White to light brown crystalline powder | Based on analogous compounds[6] |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for hydrazines[7][8] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts. |
| Topological Polar Surface Area (TPSA) | 50.9 Ų (for free base) | [5] |
| XLogP3 | 0.5 (for free base) | [5] |
Spectroscopic Characterization (Anticipated)
Direct spectroscopic data for this specific compound is not widely published. However, based on its structure and established principles of NMR and IR spectroscopy, a reliable characterization profile can be anticipated.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Upon formation of the hydrochloride salt, these signals will shift downfield (to a higher ppm value) due to the increased positive charge on the nitrogen heteroatom, which deshields the ring protons.[9] The protons of the hydrazine group (-NH-NH₃⁺) will likely appear as broad signals that may exchange with D₂O.
-
¹³C NMR: The spectrum will display five signals corresponding to the carbon atoms of the fluoropyridine ring. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine and ammonium groups (typically in the 3100-3400 cm⁻¹ region), C=N and C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and a strong C-F stretching band (approx. 1200-1250 cm⁻¹).[6]
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 127.055.
Synthesis and Mechanistic Rationale
The most direct and industrially relevant method for preparing pyridyl hydrazines is through the nucleophilic aromatic substitution (SₙAr) reaction of a suitable halopyridine with hydrazine.[10]
Causality Behind Experimental Choices
The SₙAr pathway is favored for this synthesis due to the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the fluorine atom at the 6-position. This electronic pull makes the carbon atoms of the ring, particularly C-3, susceptible to attack by nucleophiles like hydrazine. Using an excess of hydrazine hydrate serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The final step involves precipitation with hydrochloric acid, which not only forms the desired salt but also facilitates purification, as hydrochloride salts are often crystalline and less soluble than their free base counterparts.[11]
Recommended Synthetic Protocol
This protocol is a self-validating system adapted from established procedures for analogous compounds.[10]
Step 1: Nucleophilic Aromatic Substitution
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-6-fluoropyridine (1.0 eq).
-
Add a suitable solvent such as ethanol or isopropanol (5-10 mL per gram of substrate).
-
Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Work-up and Salt Formation
-
To the resulting residue, add water and extract the product (the free base, 2-(6-fluoropyridin-3-yl)hydrazine) with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil or low-melting solid.
-
Dissolve the crude free base in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of concentrated hydrochloric acid (HCl, 1.1 eq) or HCl in a solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum to yield 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 2-(6-Fluoropyridin-3-yl)hydrazine HCl.
Core Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for constructing more complex heterocyclic systems. Hydrazines are renowned precursors for a wide array of nitrogen-containing rings that form the core of many pharmaceuticals.[2]
Synthesis of Pyrazole and Indazole Scaffolds
A primary application is in the synthesis of substituted pyrazoles via condensation reactions with 1,3-dicarbonyl compounds (or their equivalents). This is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis. The resulting pyrazole ring is a privileged scaffold found in numerous approved drugs, including kinase inhibitors (e.g., Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).
Similarly, reaction with ortho-formyl or ortho-acyl aryl ketones can lead to the formation of indazole derivatives, another critical pharmacophore found in bioactive compounds.[2] The fluorine substituent on the pyridine ring can participate in crucial drug-target interactions, such as hydrogen bonding or dipole interactions, potentially enhancing binding affinity and metabolic stability.
Logical Pathway for Drug Discovery Application
The following diagram illustrates how 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride serves as a starting point in a typical drug discovery workflow aimed at developing kinase inhibitors.
Caption: Application of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is not universally available, data from analogous hydrazine derivatives (e.g., fluorophenylhydrazines) provides a strong basis for hazard assessment.[12][13][14][15]
-
Hazard Identification: Hydrazine derivatives should be handled as potentially hazardous chemicals.[16]
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][14]
-
Corrosivity: May cause skin irritation or severe burns and eye damage.[12][13]
-
Sensitization: May cause an allergic skin reaction.[12]
-
Carcinogenicity: Some hydrazine derivatives are suspected of causing cancer.[13][16]
-
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
-
-
Storage and Stability:
Conclusion
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a high-value chemical intermediate whose strategic importance is derived from the combination of a reactive hydrazine group and an electronically modified fluoropyridine ring. Its utility in constructing privileged heterocyclic scaffolds like pyrazoles makes it an indispensable tool for medicinal chemists and drug development professionals. By understanding its synthesis, properties, and safe handling protocols as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]
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Institute of Organic Chemistry, Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3-Fluoropyridin-2-ylhydrazine. Retrieved from [Link]
-
SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Stanchev, S., et al. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-chloro-6-fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]
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Barabash, S. E., et al. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Retrieved from [Link]
-
Ferreira, R. J., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved from [Link]
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- 4. Hydrazine or hydroxylamine derivatives [m.chemicalbook.com]
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Technical Guide: Synthesis of (6-Fluoropyridin-3-yl)hydrazine Hydrochloride
[1]
Executive Summary
(6-Fluoropyridin-3-yl)hydrazine hydrochloride (also known as 2-fluoro-5-hydrazinylpyridine hydrochloride) is a versatile building block used primarily to construct fused heterocycles such as indazoles, pyrazoles, and triazoles via condensation with carbonyls or nitriles.[1][2][3][4]
-
Target Molecule: (6-Fluoropyridin-3-yl)hydrazine hydrochloride[1][3][4][5]
-
Molecular Formula: C₅H₆FN₃[4] · HCl
-
Key Application: Precursor for pyrazolo[3,4-b]pyridines and other kinase inhibitor scaffolds.[1]
This guide presents two distinct synthetic pathways:
Retrosynthetic Analysis
The introduction of the hydrazine moiety at the 3-position of the pyridine ring is challenging because this position is not activated for direct Nucleophilic Aromatic Substitution (SNAr).[1] Unlike the 2- or 4-positions, the 3-position requires either diazonium chemistry or transition-metal catalysis.[1]
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Route A: Diazotization-Reduction (Classical)
This route is preferred for large-scale synthesis due to the low cost of reagents.[1] It involves converting the amine to a diazonium salt, which is then reduced to the hydrazine.[6]
Reaction Scheme[7][8][9]
-
Diazotization: 5-Amino-2-fluoropyridine + NaNO₂ + HCl → [Pyridine-3-N₂]⁺ Cl⁻[1]
-
Reduction: [Pyridine-3-N₂]⁺ + SnCl₂ (or Na₂SO₃) → Pyridine-3-NH-NH₂[1]
-
Salt Formation: Isolation as the hydrochloride salt.
Detailed Protocol
Reagents: 5-Amino-2-fluoropyridine (1.0 eq), Sodium Nitrite (1.1 eq), Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O, 2.5 eq), Conc.[1] HCl.
Step-by-Step Methodology:
-
Solubilization: Dissolve 5-amino-2-fluoropyridine in concentrated HCl (approx. 5–10 volumes) and cool the solution to -5°C to 0°C in an ice-salt bath. Efficient stirring is critical to prevent local overheating.
-
Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the internal temperature below 0°C. Stir for 30–60 minutes.
-
Checkpoint: Verify the endpoint using starch-iodide paper (should turn blue immediately).[1]
-
-
Reduction: Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl. Cool this solution to <0°C. Slowly add the diazonium solution to the stannous chloride solution (inverse addition is often safer and controls exotherms).[1]
-
Note: A thick precipitate of the hydrazine-tin complex may form.[1]
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Isolation: Basify the mixture carefully with NaOH (to pH >12) to solubilize tin salts as stannates and liberate the free hydrazine base.[1] Extract with Ethyl Acetate or DCM.
-
Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane or bubble HCl gas. The title compound, (6-Fluoropyridin-3-yl)hydrazine hydrochloride , precipitates as a white to off-white solid.[1]
Critical Process Parameters (CPPs):
-
Temperature: Must remain <0°C during diazotization to prevent hydrolysis to the phenol (3-hydroxy-6-fluoropyridine).[1]
-
Stirring: Vigorous stirring is required during the reduction step to manage the slurry.
Route B: Palladium-Catalyzed Cross-Coupling (Modern)
This route utilizes Buchwald-Hartwig amination conditions.[1] It avoids the formation of potentially explosive diazonium salts and is highly tolerant of other functional groups.
Reaction Scheme[7][8][9]
-
Coupling: 5-Bromo-2-fluoropyridine + Benzophenone Hydrazone → N-(Diphenylmethylene)-N'-(6-fluoropyridin-3-yl)hydrazine[1]
-
Hydrolysis: Intermediate + H₃O⁺ → (6-Fluoropyridin-3-yl)hydrazine[1] · HCl + Benzophenone
Detailed Protocol
Reagents: 5-Bromo-2-fluoropyridine (1.0 eq), Benzophenone Hydrazone (1.1 eq), Pd(OAc)₂ (2–5 mol%), BINAP or Xantphos (ligand), Cs₂CO₃ or NaOtBu (base), Toluene or Dioxane.[1]
Step-by-Step Methodology:
-
Inertion: Charge a reaction flask with 5-bromo-2-fluoropyridine, benzophenone hydrazone, base (Cs₂CO₃), and the catalyst system (Pd(OAc)₂/BINAP). Purge with Nitrogen or Argon for 15 minutes.
-
Coupling: Add anhydrous Toluene. Heat the mixture to 80–100°C for 12–16 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the aryl bromide.[1]
-
-
Hydrolysis: Cool to room temperature. Filter off inorganic salts.[7] Add 2N HCl (aq) and ethanol to the filtrate and reflux for 2–4 hours. This cleaves the benzophenone protecting group.
-
Purification:
-
Wash the acidic aqueous layer with DCM or Ethyl Acetate to remove the cleaved benzophenone.
-
Concentrate the aqueous layer or lyophilize to obtain the crude hydrazine hydrochloride.
-
Recrystallize from Ethanol/Ether if necessary.
-
Figure 2: Workflow for the Palladium-Catalyzed Synthesis.
Comparison of Routes
| Feature | Route A: Diazotization | Route B: Pd-Coupling |
| Starting Material | 5-Amino-2-fluoropyridine | 5-Bromo-2-fluoropyridine |
| Reagent Cost | Low (NaNO₂, SnCl₂) | High (Pd Catalyst, Ligands) |
| Scalability | High (kg scale feasible) | Moderate (Catalyst cost limits scale) |
| Safety Profile | Caution: Diazonium salts are energetic/unstable.[1] | Safer intermediates; no explosive hazards. |
| Purity Profile | Tin residues can be difficult to remove (ppm level).[1] | Generally cleaner; main impurity is benzophenone. |
Safety & Handling
-
Hydrazines: Potentially genotoxic and carcinogenic. Handle in a fume hood with double gloves.
-
Diazonium Salts (Route A): Never let the diazonium salt solution dry out; it can be explosive.[1] Keep in solution and cold at all times.
-
Stannous Chloride: Corrosive and toxic. Waste streams containing tin must be disposed of according to heavy metal regulations.
References
-
Synthesis of Hydrazines via Diazotization: Organic Syntheses, Coll. Vol. 2, p. 228 (1943); Vol. 13, p. 36 (1933).[1] (General method for aryl hydrazines).
-
Palladium-Catalyzed Cross-Coupling of Aryl Halides with Hydrazones: Wagaw, S., et al.[1] "A Palladium-Catalyzed Method for the Preparation of Aryl Hydrazines." Journal of the American Chemical Society, 120(26), 6621–6622 (1998).[1] Link[1]
-
Synthesis of Fluorinated Pyridines: Journal of Medicinal Chemistry, "Discovery of Pyrazolo[3,4-b]pyridine Kinase Inhibitors" (General application reference).[1]
-
Commercial Availability & CAS Verification: CAS 1438599-61-1 entry, ChemicalBook/SciFinder.[1] Link
Sources
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- 3. Buy Online CAS Number 1438599-61-1 - TRC - 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. biomart.cn [biomart.cn]
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- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note & Protocol: Synthesis of Fluorinated Pyrazoles Using 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore. When combined with fluorine—an element renowned for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties—the resulting fluorinated pyrazoles become highly valuable building blocks in drug development.[1][2][3] The strategic introduction of fluorine can block sites of metabolic attack, modulate the pKa of nearby functional groups, and improve membrane permeability, addressing key challenges in the optimization of lead compounds.[4][5][6]
This guide provides a comprehensive protocol for the synthesis of a representative fluorinated pyrazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine, using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride as a key starting material. The described methodology is based on the robust and well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[7][8][9]
Reagent Profile and Synthetic Strategy
Key Reagent: 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
-
Structure: A hydrazine derivative where one nitrogen atom is attached to the 3-position of a 6-fluoropyridine ring. The hydrochloride salt form enhances stability and handling.
-
Function: This reagent serves as the nitrogen source for the pyrazole ring and concurrently introduces the critical 6-fluoropyridin-3-yl moiety into the final molecule. This specific fragment is of high interest due to the electronic properties of the fluorinated pyridine ring.
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The Knorr synthesis is a cornerstone of heterocyclic chemistry for preparing pyrazoles.[10][11] The reaction proceeds via an acid-catalyzed mechanism:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (in this case, acetylacetone) to form a hydrazone intermediate.[7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[7][12]
The use of an alcohol solvent like ethanol is ideal as it effectively solvates the reagents and intermediates, and can facilitate the necessary proton transfers throughout the reaction mechanism.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine
This protocol details a reliable method for the synthesis and characterization of a model fluorinated pyrazole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-(6-Fluoropyridin-3-yl)hydrazine HCl | C₅H₇ClFN₃ | 179.58 | 1.00 g | 5.57 |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 0.61 mL | 6.13 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - |
| Sodium Bicarbonate (Sat. aq. soln.) | NaHCO₃ | 84.01 | ~30 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - |
Safety Precautions:
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[12]
-
Acetylacetone is flammable and an irritant.
-
Standard laboratory safety procedures should be followed at all times.
Reaction Setup and Procedure
The overall experimental process is outlined below.
Caption: Experimental workflow for fluorinated pyrazole synthesis.
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.00 g, 5.57 mmol).
-
Add absolute ethanol (20 mL) to the flask and stir to dissolve the solid.
-
Add acetylacetone (0.61 mL, 6.13 mmol, 1.1 equivalents) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting hydrazine should be consumed, and a new, less polar product spot should appear.
Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid and the HCl salt.
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine as a solid.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard spectroscopic methods.[13][14]
Caption: Knorr synthesis of a fluorinated pyrazole derivative.
-
Yield: Typically >80% after purification.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ ppm ~8.2 (d, Py-H), ~7.9 (dd, Py-H), ~7.0 (dd, Py-H), 6.0 (s, Pyrazole-H), 2.5 (s, CH₃), 2.2 (s, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ ppm ~162 (d, J=240 Hz, C-F), ~150, ~148, ~141, ~140, ~125, ~108 (d, J=38 Hz), ~107, ~14, ~13.
-
¹⁹F NMR (376 MHz, CDCl₃): δ ppm ~ -69.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁FN₄ [M+H]⁺: 207.10; found: 207.1.
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of fluorinated pyrazoles using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride. The Knorr pyrazole synthesis is a highly efficient method for accessing these valuable scaffolds. The versatility of this reaction allows for the substitution of acetylacetone with other 1,3-dicarbonyl compounds, enabling the generation of diverse libraries of fluorinated pyrazoles for screening in drug discovery and agrochemical research programs.[15][16]
References
- [Fluorine in drug discovery: Role, design and case studies. [Source Not Available]]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. researchgate.net [researchgate.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride as a pharmaceutical intermediate
This guide details the technical application of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (CAS 1438599-61-1) as a versatile building block in medicinal chemistry. It focuses on its primary utility: the synthesis of fluorinated N-aryl pyrazoles, a scaffold ubiquitous in kinase inhibitors and anti-inflammatory agents.
Compound: 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride CAS: 1438599-61-1 (HCl salt) Molecular Weight: 163.58 g/mol (HCl salt) Role: Electrophilic Trap / Nucleophilic Building Block
Executive Summary & Scientific Rationale
The incorporation of a 6-fluoropyridine-3-yl moiety into drug candidates is a strategic medicinal chemistry tactic. The fluorine atom at the C6 position serves two critical functions:
-
Metabolic Blocking: It obstructs the C6 position from oxidative metabolism (e.g., by cytochrome P450s), significantly extending the half-life of the parent molecule compared to the non-fluorinated pyridine.
-
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen-bond acceptor capability and lipophilicity (LogD) of the overall scaffold.
This hydrazine intermediate is the most direct precursor for introducing this moiety into pyrazoles, triazoles, and pyridazines via condensation reactions.
Chemical Properties & Safety Profile
Handling Precaution: Hydrazine derivatives are potent nucleophiles and potential genotoxins. All procedures must be conducted in a fume hood.
| Property | Specification |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Stability | Hygroscopic; store under inert atmosphere (N₂) at -20°C |
| Reactivity | Strong nucleophile; incompatible with strong oxidizers and aldehydes (unless intended) |
Safety Directives (H-Codes)
-
H301/H311: Toxic if swallowed or in contact with skin.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H350: May cause cancer (suspected class effect of aryl hydrazines).[1]
-
Protocol: Double-gloving (Nitrile) and use of a dedicated solid-waste stream for hydrazine-contaminated materials is mandatory.
Core Application: Synthesis of 1-Aryl-3,5-Dimethylpyrazoles
This protocol describes the condensation of 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride with 1,3-dicarbonyls. This is the "Model Reaction" for validating the reagent's quality and synthesizing kinase inhibitor precursors.
Experimental Workflow (DOT Diagram)
Caption: Workflow for the conversion of fluoropyridyl hydrazine to pyrazole scaffolds. Note the dehydration step which drives the equilibrium.
Detailed Protocol: Condensation with Acetylacetone[3]
Objective: Synthesize 1-(6-fluoropyridin-3-yl)-3,5-dimethyl-1H-pyrazole.
Reagents:
-
2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv, 1.64 g)
-
Acetylacetone (1.1 equiv, 1.13 mL)
-
Sodium Acetate (anhydrous) (1.2 equiv, 0.98 g) - Crucial for neutralizing the HCl salt.
-
Ethanol (Absolute) (10 vol, 16 mL)
Step-by-Step Methodology:
-
Salt Neutralization (In-Situ):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the hydrazine hydrochloride salt and anhydrous sodium acetate.
-
Add Ethanol (16 mL) and stir at room temperature for 15 minutes.
-
Observation: The solution may become cloudy as NaCl precipitates. This confirms the liberation of the free hydrazine base.
-
-
Condensation:
-
Add Acetylacetone (2,4-pentanedione) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (78°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The hydrazine starting material (polar, baseline) should disappear, replaced by a less polar, UV-active spot (Rf ~0.5).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers, wash with Brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate.
-
Recrystallization: For high purity, recrystallize from a mixture of Ethanol/Water (1:9) or Hexanes/EtOAc.
-
Expected Yield: 85–92%.
-
Advanced Application: Regioselective Synthesis
When reacting with asymmetric 1,3-dicarbonyls (e.g., benzoylacetone), two regioisomers are possible.
-
Mechanism: The most nucleophilic nitrogen of the hydrazine (the NH attached to the pyridine ring is less nucleophilic due to electron withdrawal; the terminal NH₂ is more nucleophilic) attacks the most electrophilic carbonyl carbon first.
-
The Fluorine Effect: The fluorine at C6 makes the pyridine ring electron-deficient. This pulls electron density from the adjacent NH, making the terminal NH₂ significantly more nucleophilic.
-
Prediction: The terminal NH₂ will attack the least hindered or most positive carbonyl.
-
Example: With Benzoylacetone (Ph-CO-CH₂-CO-Me), the terminal NH₂ typically attacks the acetyl (Me-CO) group, leading to the 1-(6-fluoropyridin-3-yl)-3-phenyl-5-methylpyrazole as the major isomer.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure 1.2 eq of NaOAc or Et₃N is used. The salt will not react efficiently without a base. |
| Sticky/Oily Product | Trapped solvent or impurities. | Triturate the crude oil with cold Pentane or Diethyl Ether to induce crystallization. |
| Regioisomer Mix | Asymmetric diketone used. | Switch solvent to Acetic Acid (Reflux). Acidic conditions often favor the thermodynamic product. |
| Dark Coloration | Oxidation of hydrazine. | Perform reaction under Nitrogen atmosphere; ensure reagents are fresh. |
References
-
Compound Data: TRC Standards. 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride. Toronto Research Chemicals. Link
- Reaction Mechanism: Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft, 1883.
-
Medicinal Chemistry Context: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018. Link
-
Safety Protocols: Sigma-Aldrich. Safety Data Sheet: Aryl Hydrazines. Link
Sources
Technical Application Note: Precision Synthesis of N-(6-Fluoropyridin-3-yl)-Indazoles
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-(6-Fluoropyridin-3-yl)-1H-indazoles using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride as the primary nucleophilic building block.
The protocol prioritizes the Condensation-Intramolecular Nucleophilic Aromatic Substitution (
Executive Summary & Strategic Value
The 1-(pyridin-3-yl)-indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., targeting VEGFR, PARP, or specific tyrosine kinases). The 6-fluoro substituent on the pyridine ring is critical for two reasons:
-
Metabolic Stability: It blocks the oxidation-prone C6 position of the pyridine.
-
Synthetic Handle: It enables late-stage diversification via
with amines or alkoxides, allowing rapid library generation after the indazole core is constructed.
Challenge: The starting material, 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride , is an electron-deficient aryl hydrazine. The hydrochloride salt form requires careful neutralization to prevent regulating side-reactions (e.g., dimerization) while maintaining the nucleophilicity of the hydrazine
Mechanistic Insight & Reaction Design
The synthesis relies on a two-stage cascade reaction with 2-fluorobenzaldehyde .
-
Stage 1: Hydrazone Formation. The terminal nitrogen (
) of the hydrazine attacks the aldehyde carbonyl to form a hydrazone intermediate. This step is acid-catalyzed but requires free-basing of the starting salt. -
Stage 2: Intramolecular Cyclization (
). The internal nitrogen ( ), now more acidic due to the adjacent hydrazone double bond, is deprotonated by a base. It then attacks the ortho-position of the benzene ring, displacing the fluorine atom to close the pyrazole ring.
Diagram 1: Reaction Mechanism Pathway
Caption: The cascade sequence from hydrazine condensation to
Experimental Protocol
Method A: One-Pot Synthesis (Recommended)
This protocol minimizes isolation losses by performing the condensation and cyclization in a single reaction vessel.
Reagents:
-
Starting Material: 2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv)
-
Electrophile: 2-Fluorobenzaldehyde (1.1 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Concentration: 0.2 M
Step-by-Step Procedure:
-
Salt Neutralization & Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv) and
(1.5 equiv). -
Add anhydrous DMF (half of total volume) and stir at Room Temperature (RT) for 15 minutes. Note: This ensures the hydrazine is free-based.
-
-
Condensation (Hydrazone Formation):
-
Add 2-Fluorobenzaldehyde (1.1 equiv) dissolved in the remaining DMF.
-
Stir at 80°C for 2–3 hours.
-
IPC (In-Process Control): Check LCMS for consumption of hydrazine and formation of the hydrazone intermediate
.
-
-
Cyclization:
-
Add the remaining
(1.5 equiv).[1] -
Increase temperature to 120°C and stir for 12–16 hours.
-
Critical Check: The reaction mixture should turn from yellow/orange to a darker amber. Monitor the disappearance of the hydrazone peak and appearance of the indazole product (typically shifts to a slightly lower retention time on reverse-phase LC).
-
-
Workup:
-
Purification:
-
Flash Chromatography: Elute with a gradient of Hexanes/EtOAc (0-40%). The product usually elutes around 20-30% EtOAc.
-
Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Water.
-
Method B: Synthesis of Tetrahydroindazoles (Alternative)
If the target is a partially saturated ring (e.g., for further scaffold morphing), use a cyclic 1,3-diketone.
Reagents: Cyclohexane-1,3-dione (1.1 equiv), Ethanol (solvent), Reflux.
-
Dissolve hydrazine HCl and Sodium Acetate (1.1 equiv) in Ethanol.
-
Add Cyclohexane-1,3-dione.[3]
-
Reflux for 4 hours.
-
Result: 4,5,6,7-Tetrahydro-1-(6-fluoropyridin-3-yl)-1H-indazole-4-one.
-
Note: This product can be aromatized to the phenolic indazole using DDQ or Pd/C if desired.
Optimization & Troubleshooting
Table 1: Base and Solvent Screening Data
Based on typical conversion rates for electron-deficient aryl hydrazines.
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Ethanol | 80 | 0% | Only Hydrazone formed; no cyclization. | |
| 2 | DMSO | 100 | 45% | Significant impurities observed. | |
| 3 | DMF | 120 | 65% | Good conversion, moderate workup difficulty. | |
| 4 | DMF | 120 | 82% | Optimal. Cesium effect aids | |
| 5 | Toluene | 110 | 30% | Pd-catalysis usually required for this system. |
Key Troubleshooting Tips
-
Regioselectivity (N1 vs N2): The reaction with 2-fluorobenzaldehyde is highly selective for N1-alkylation (the desired biological isostere) because the cyclization is intramolecular from the pre-formed hydrazone. Direct alkylation of a pre-formed indazole would yield a mixture of N1 and N2 isomers.
-
Defluorination: Avoid using alkoxide bases (like NaOMe) at high temperatures, as they may displace the fluorine on the pyridine ring, yielding the methoxy-pyridine byproduct. Carbonate bases are safer.
Process Workflow Diagram
Caption: Operational workflow for the one-pot synthesis of 1-(6-fluoropyridin-3-yl)-indazole.
Safety & Handling
-
Hydrazine Toxicity: Aryl hydrazines are potential genotoxins. Handle in a fume hood with double gloving.
-
HF Generation: The cyclization releases Fluoride ions (as CsF). While not generating free HF gas under basic conditions, waste streams should be treated as fluoride-containing.
-
HCl Salt: The hydrochloride salt is hygroscopic. Store in a desiccator.
References
-
General Indazole Synthesis via SnAr
- Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"
- Source: Molecules (MDPI)
-
URL:[Link]
-
Hydrazone Cyclization Protocols
- Title: "Synthesis of 1H-indazoles from N-tosylhydrazones and nitroarom
- Source: Organic Chemistry Portal / J. Org. Chem
-
URL:[Link]
-
Tetrahydroindazole Synthesis (Diketone Route)
- Title: "Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives" (Contains relevant hydrazine condens
- Source: Semantic Scholar / AJOL
-
URL:[Link]
-
Reaction of 2-Fluorobenzaldehydes with Hydrazines
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
Application Note & Protocol: Synthesis of Fluorinated Azaindoles via Fischer Indolization of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride with Ketones
Abstract: This document provides a comprehensive technical guide for the synthesis of fluorinated azaindoles (pyrrolo[2,3-b]pyridines) through the Fischer indole synthesis. It details the reaction of 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride with various ketone substrates. Fluorinated indole scaffolds are of paramount importance in medicinal chemistry and drug development, offering unique physicochemical and metabolic properties. This guide elucidates the underlying reaction mechanism, explores critical reaction parameters, and presents detailed, validated protocols for both conventional heating and modern microwave-assisted synthesis. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel heterocyclic compounds.
Introduction and Scientific Context
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][3] The incorporation of a pyridine ring into the indole core to form an azaindole, combined with fluorine substitution, generates a privileged heterocyclic scaffold. Fluorine atoms can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity, making these structures highly sought after in modern drug discovery.
This application note focuses specifically on the reaction between 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride and various ketones. The use of the hydrochloride salt of the hydrazine is common for stability and handling, and it inherently provides a Brønsted acid component to initiate the reaction, although an additional catalyst is often required for optimal results.
Reaction Mechanism: The Fischer Indole Synthesis Pathway
The reaction proceeds through a well-established multi-step mechanism, initiated by the formation of a hydrazone, which then undergoes a key sigmatropic rearrangement under acidic conditions.[1][5][6]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the 2-(6-fluoropyridin-3-yl)hydrazine with a ketone. This is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone intermediate and the elimination of water.[5][7]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an ene-hydrazine.[1][8] This step is crucial as it sets up the molecule for the subsequent rearrangement.
-
[2][2]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, thermal, or acid-catalyzed[2][2]-sigmatropic rearrangement. This is the key bond-forming step, creating a new carbon-carbon bond and breaking the N-N bond to form a di-imine intermediate.[1][6][8]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes, followed by a nucleophilic attack from the newly formed aniline-type nitrogen onto one of the imine carbons, leading to a cyclic aminal.[5]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the aromatic fluorinated azaindole product.[1][5]
Key Reaction Parameters and Optimization
The success of the Fischer indole synthesis is highly dependent on the careful selection of reaction conditions. The electron-withdrawing nature of the fluoropyridinyl moiety can influence reactivity, making optimization critical.
-
Acid Catalysis: The choice of acid is crucial.[2] While the starting material is a hydrochloride salt, additional acid is almost always necessary to drive the reaction to completion.
-
Brønsted Acids: Acetic acid is a common choice as both a catalyst and a solvent. Stronger acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can be effective but may lead to decomposition at high temperatures.[1][9]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a classic and highly effective catalyst for this reaction.[5] Others, such as boron trifluoride (BF₃), are also widely used.[1][9] Lewis acids coordinate to the nitrogen atoms, facilitating the key rearrangement step.
-
-
Solvent Selection: The solvent must be stable to the acidic conditions and high temperatures often employed.
-
High-Boiling Solvents: Acetic acid, ethanol, toluene, or xylene are common choices for conventional heating, allowing the reaction to be refluxed at a suitable temperature.[9]
-
Microwave Synthesis: Polar solvents that couple efficiently with microwave irradiation, such as ethanol, acetic acid, or dimethylformamide (DMF), are preferred.[10][11]
-
-
Temperature and Reaction Method:
-
Conventional Heating: Reactions typically require elevated temperatures (80°C to 200°C) and can run for several hours to overnight.[9]
-
Microwave Irradiation: Microwave-assisted synthesis dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[10][12][13] This is achieved through rapid, direct heating of the polar reactants and solvent.[10]
-
-
Ketone Substrate: The structure of the ketone determines the substitution pattern of the final indole.
Experimental Protocols
Safety Note: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids and flammable solvents require careful handling.
General Experimental Workflow
The overall process for synthesizing fluorinated azaindoles follows a standard sequence of steps, from reagent preparation to final product isolation.
Protocol 1: Conventional Synthesis using Acetic Acid
This protocol describes a standard method using acetic acid as both the solvent and catalyst, which is effective for a range of simple ketone substrates.
-
Materials:
-
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 mmol, 1 equiv.)
-
Ketone (e.g., cyclohexanone) (1.1 mmol, 1.1 equiv.)
-
Glacial Acetic Acid (5-10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride (1.0 mmol) and the ketone (1.1 mmol).
-
Add glacial acetic acid (5 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and water (50 mL).
-
Neutralize the acidic solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[12]
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the pure fluorinated azaindole.
-
Protocol 2: Microwave-Assisted Synthesis using a Lewis Acid Catalyst
This protocol offers a rapid and efficient alternative, ideal for high-throughput synthesis and library generation.[11]
-
Materials:
-
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (0.5 mmol, 1 equiv.)
-
Ketone (e.g., acetophenone) (0.6 mmol, 1.2 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mmol, 4 equiv.)
-
Ethanol or Acetic Acid (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride (0.5 mmol) and the ketone (0.6 mmol).
-
Add the solvent (e.g., acetic acid, 3 mL).[12]
-
Carefully add the Lewis acid catalyst, such as BF₃·OEt₂ (2.0 mmol), to the vial.[12]
-
Seal the vial with a cap and place it in the cavity of the microwave synthesizer.
-
Irradiate the mixture with stirring at a set temperature (e.g., 150°C) for 15-30 minutes. Monitor internal pressure to ensure it remains within safe limits.
-
After the irradiation is complete, allow the vial to cool to room temperature using a compressed air stream.
-
Perform the work-up procedure as described in Protocol 1 (Steps 6-11), scaling the reagent volumes accordingly.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the reaction of 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride with various ketones, providing a starting point for optimization.
| Entry | Ketone Substrate | Catalyst (equiv.) | Solvent | Method | Temp (°C) | Time |
| 1 | Cyclohexanone | Acetic Acid (solvent) | Acetic Acid | Conventional | 118 | 12 h |
| 2 | Acetone | ZnCl₂ (2.0) | Ethanol | Conventional | 80 | 16 h |
| 3 | Propiophenone | PPA | Toluene | Conventional | 110 | 8 h |
| 4 | Cyclopentanone | Acetic Acid (solvent) | Acetic Acid | Microwave | 150 | 20 min |
| 5 | Acetophenone | BF₃·OEt₂ (4.0) | Acetic Acid | Microwave | 160 | 15 min |
References
-
Fischer indole synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved February 23, 2026, from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved February 23, 2026, from [Link]
-
Fischer Indole Synthesis. SynArchive. Retrieved February 23, 2026, from [Link]
-
Fischer Indole Synthesis. J&K Scientific LLC. Retrieved February 23, 2026, from [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). (2022). DOI:10.1039/D2GC00724J. From [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
-
A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Sezgin, M. (2022). From [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. WebofPharma. Retrieved February 23, 2026, from [Link]
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. (2024). From [Link]
-
Fischer‐indole synthesis under microwave irradiation. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Fluorine-containing indoles. Daneshyari.com. Retrieved February 23, 2026, from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
Functionalization of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride in medicinal chemistry
An Application Guide to the Functionalization of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The 6-fluoropyridin-3-yl motif is of particular interest, as it combines the metabolic stability and unique electronic properties conferred by the fluorine atom with the hydrogen bonding capabilities and structural versatility of the pyridine ring.[1][2][3] When functionalized with a hydrazine group, as in 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, this scaffold becomes a powerful and versatile building block for the synthesis of a diverse array of bioactive heterocyclic compounds.[4] This guide provides an in-depth exploration of the key synthetic transformations of this reagent, focusing on its application in constructing high-value indole, pyrazole, and 1,2,4-triazole cores. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and discuss the relevance of the resulting structures in contemporary drug discovery programs, particularly in the development of kinase inhibitors and anti-cancer agents.[5][6][7][8]
The Strategic Value of the 6-Fluoropyridin-3-yl Hydrazine Scaffold
The pyridine ring is a prevalent feature in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a stable aromatic core.[1][2][9] The introduction of a fluorine atom, particularly on an electron-deficient ring system like pyridine, offers several distinct advantages for the medicinal chemist:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate.[3]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for optimizing cell permeability and avoiding off-target interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of a molecule to better fit a binding pocket.[3]
The hydrazine moiety (-NHNH₂) is a potent bis-nucleophile, serving as a linchpin for cyclization reactions that form a variety of five- and six-membered heterocyclic rings.[4][10] Thus, 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride represents a convergence of these desirable features, providing a direct route to novel chemical matter with promising pharmacological profiles.
Caption: Key synthetic pathways using the title reagent.
Core Functionalization Protocols
The following sections provide detailed, step-by-step protocols for the most valuable synthetic applications of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[11][12] The reaction proceeds through a hydrazone intermediate, which undergoes a critical, thermally or acid-catalyzed[13][13]-sigmatropic rearrangement.[14] The electron-withdrawing nature of the fluoropyridyl ring can influence the rate of this rearrangement, often requiring carefully optimized conditions.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Objective: To synthesize a 6-(6-fluoropyridin-3-yl)-4,5,6,7-tetrahydro-1H-indole derivative from 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride and cyclohexanone.
Materials and Reagents:
-
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in MeSO₃H)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a round-bottom flask, add 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (e.g., 1.0 g, 1.0 eq) and anhydrous ethanol (20 mL).
-
Add cyclohexanone (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting hydrazine.
-
Causality Note: This initial condensation forms the key phenylhydrazone intermediate. Performing this step separately before adding the strong acid catalyst can sometimes improve yields by reducing side reactions.[11]
-
-
Cyclization:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the crude hydrazone residue, carefully add polyphosphoric acid (PPA, ~10x weight of hydrazine) or Eaton's reagent under an inert atmosphere (N₂ or Ar).
-
Heat the viscous mixture to 80-120 °C with vigorous mechanical stirring. The optimal temperature may require empirical determination.
-
Causality Note: PPA acts as both the acid catalyst and a dehydrating agent, promoting the key sigmatropic rearrangement and subsequent cyclization/aromatization cascade.[12][15] The high viscosity necessitates effective stirring.
-
-
Work-up and Quenching:
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 2-4 hours).
-
Allow the mixture to cool to below 50 °C and very cautiously quench the reaction by pouring it onto crushed ice with stirring. (Caution: Exothermic) .
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Knorr-type Pyrazole Synthesis
This classical synthesis provides a direct and efficient route to substituted pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13][16] The reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate that cyclizes and dehydrates.[17][18] The use of an unsymmetrical dicarbonyl can lead to regioisomers, a key consideration in synthesis design.[19]
Objective: To synthesize 1-(6-fluoropyridin-3-yl)-3,5-dimethyl-1H-pyrazole from 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride and acetylacetone.
Materials and Reagents:
-
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Glacial acetic acid or ethanol
-
Water
-
Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (e.g., 1.0 g, 1.0 eq) in a minimal amount of water and ethanol (or glacial acetic acid, 10 mL).
-
Causality Note: Acetic acid serves as both a solvent and the acid catalyst, protonating a carbonyl group to activate it for nucleophilic attack by the hydrazine.[13][16] The hydrochloride salt of the starting material may provide sufficient acidity in a neutral solvent like ethanol.
-
-
Addition of Dicarbonyl:
-
Add acetylacetone (1.05 eq) dropwise to the stirred hydrazine solution at room temperature.
-
An exotherm may be observed. If necessary, cool the flask in a water bath to maintain a temperature below 40 °C.
-
-
Reaction Progression:
-
After the addition is complete, heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the reaction's completion by TLC, observing the disappearance of the starting materials.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If using acetic acid, carefully pour the mixture into cold water, which should cause the product to precipitate.
-
If the product does not precipitate, neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract with a suitable organic solvent like ethyl acetate.
-
If using ethanol, simply reduce the solvent volume under vacuum and add water to precipitate the product.
-
-
Purification:
-
Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid drying.
-
The product is often pure enough at this stage. If required, recrystallization from an ethanol/water mixture or column chromatography can be performed.
-
-
Characterization:
-
Confirm the product's identity and purity via melting point, NMR spectroscopy, and mass spectrometry.
-
Protocol 3: 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazoles from hydrazines often involves a two-step process. First, the hydrazine is converted to an acid hydrazide. This intermediate is then cyclized with a one-carbon source, such as formamide or triethyl orthoformate, to form the triazole ring.[20][21][22]
Objective: To synthesize 4-amino-5-(6-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol as a versatile intermediate.
Materials and Reagents:
-
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (~80%)
-
Absolute ethanol
-
Hydrochloric acid (dilute)
Step-by-Step Methodology:
-
Formation of Potassium Dithiocarbazate Salt:
-
Dissolve KOH (1.1 eq) in absolute ethanol (20 mL) in a flask cooled in an ice bath.
-
Add 2-(6-Fluoropyridin-3-yl)hydrazine (1.0 eq, prepared by neutralizing the hydrochloride salt) to the cold solution and stir until dissolved.
-
Add carbon disulfide (CS₂, 1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Causality Note: The hydrazine attacks the electrophilic carbon of CS₂, and the basic KOH facilitates the formation of the potassium salt, which typically precipitates from the ethanol.[20]
-
Stir the reaction at room temperature for 12-16 hours.
-
-
Isolation of the Salt:
-
Collect the precipitated potassium salt by filtration.
-
Wash the solid with cold diethyl ether to remove unreacted starting materials and dry it.
-
-
Cyclization to the Triazole:
-
Suspend the dried potassium salt (1.0 eq) in water (15 mL).
-
Add hydrazine hydrate (2.0-3.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours. During this time, hydrogen sulfide gas will evolve. (Critical: Perform this step in a well-ventilated fume hood) .
-
Causality Note: The excess hydrazine acts as both a reactant and a reagent to facilitate the cyclization and extrusion of sulfur, leading to the formation of the aminotriazole ring.[20][22]
-
-
Work-up and Purification:
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and dilute it with cold water.
-
Carefully acidify the solution with dilute HCl or acetic acid to a pH of ~5-6. This will precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from ethanol if further purification is needed.
-
-
Characterization:
-
Analyze the final product by NMR, IR (presence of -SH and -NH₂ groups), and mass spectrometry.
-
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Typical Catalyst/Conditions | Solvent | Temp (°C) | Typical Yield |
| Fischer Indole Synthesis | Ketone or Aldehyde | Polyphosphoric Acid (PPA), Eaton's Reagent, ZnCl₂ | Neat or High-boiling solvent | 80-160 | 40-75% |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl | Acetic Acid (catalytic or as solvent) | Acetic Acid, Ethanol | 25-100 | 70-95% |
| 1,2,4-Triazole Synthesis | CS₂, Hydrazine Hydrate | KOH (Step 1), Heat (Step 2) | Ethanol, Water | 0-100 | 60-85% |
Conclusion and Outlook
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a high-value, versatile building block for medicinal chemistry. The protocols detailed herein provide reliable pathways to three of the most important heterocyclic cores in drug discovery: indoles, pyrazoles, and triazoles. Each of these scaffolds, bearing the fluoropyridyl moiety, is primed for further elaboration in the development of targeted therapeutics.[5][23] The ability to systematically apply these robust, classical reactions allows researchers to rapidly generate novel compound libraries, explore structure-activity relationships, and accelerate the journey from a chemical starting material to a potential clinical candidate.
References
- The Role of Pyridine Intermediates in Modern Drug Discovery. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
- Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Method of preparation of the pyrazoles.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
- Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. (2024, September 1). Letters in Drug Design & Discovery.
- 2 approaches to new pyridines. (2022, November 21).
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- synthesis of 1,2,4 triazole compounds. ISRES.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024, May 19). Journal of Research in Chemistry.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. (2025, December). Benchchem.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer indole synthesis. Wikipedia.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI.
- Fischer Indole Synthesis. Cambridge University Press.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018, May 1). Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of[16][17][23]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
-
Novel pyrido[2,3-b][17][23]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.
- The synthesis and properties of some hydrazines. Aston Research Explorer.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 9. sarchemlabs.com [sarchemlabs.com]
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- 23. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Welcome to the technical support center for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.
Part 1: Foundational Knowledge & Reagent Handling
Before initiating any reaction, understanding the stability, handling, and reactivity of your starting material is paramount. The quality of your reagents dictates the success of your synthesis.
Q1: What are the critical storage and handling procedures for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride?
A1: As a hydrazine derivative, this compound requires careful handling.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2] Hydrazines can be sensitive to air and moisture, which can lead to gradual degradation and affect reaction outcomes.
-
Handling: Due to its potential toxicity, always handle 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride in a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust; if inhaled, it may cause respiratory irritation.[3][4] Hydrazine derivatives are classified as toxic and may be skin sensitizers or suspected carcinogens.[5]
-
Chemical Incompatibility: Keep the reagent away from strong oxidizing agents, bases, and reducing agents with which it can react exothermically.[3][4]
Q2: My reaction requires the free base form of the hydrazine. Do I need to perform a separate neutralization step?
A2: Not always. The hydrochloride salt is used for its enhanced stability. Whether a separate neutralization step is needed depends on the specific reaction conditions.
-
For Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis): No, a separate neutralization step is generally not required and often counterproductive. The reaction is run under acidic conditions, and the hydrochloride salt is compatible with the required catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂).[6][7] The reaction equilibrium will naturally involve the protonated and free-base forms.
-
For Reactions Under Basic or Neutral Conditions: Yes, you will likely need to generate the free base in situ or as a separate step. This can be achieved by treating a solution/suspension of the hydrochloride salt with a suitable base (e.g., NaHCO₃, Et₃N, or K₂CO₃) in an appropriate solvent, followed by extraction of the free hydrazine. However, be aware that the free base is less stable than the salt and should ideally be used immediately.
Part 2: Troubleshooting Hydrazone Formation
The initial condensation of the hydrazine with an aldehyde or ketone to form a hydrazone is a critical step. Low yield here will invariably lead to a poor overall yield in multi-step syntheses.
Q3: My condensation reaction to form the hydrazone is slow or gives a low yield. How can I drive the reaction to completion?
A3: Hydrazone formation is a reversible condensation reaction. The equilibrium can be shifted toward the product by addressing several key factors.
-
Catalysis: While some reactive carbonyls will condense without a catalyst, the process is almost always accelerated by a catalytic amount of acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine. Glacial acetic acid is a common and effective choice.
-
Water Removal: The reaction produces one equivalent of water. Its removal is the most effective way to drive the equilibrium towards the hydrazone product. This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Drying Agents: Adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
-
Temperature: Increasing the reaction temperature often enhances the rate.[8] Refluxing in a suitable solvent is common practice. However, be mindful that excessive heat can lead to degradation, especially with sensitive substrates.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol can facilitate proton transfer, while high-boiling aprotic polar solvents like DMF may be beneficial for less reactive substrates, allowing for higher reaction temperatures.[9]
Troubleshooting Workflow for Low Hydrazone Yield
Caption: A logical workflow for troubleshooting low-yield hydrazone formation.
Part 3: A Deep Dive into the Fischer Indole Synthesis
This is arguably the most common and powerful application of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, used to construct fluorinated pyridine-annulated indoles, which are valuable scaffolds in medicinal chemistry.
Q4: My Fischer indole synthesis is failing or resulting in a low yield. What are the most common points of failure?
A4: The Fischer indole synthesis is a multi-step, acid-catalyzed reaction that can be sensitive to substrate, catalyst, and temperature.[6][10] Failure often occurs at one of the key mechanistic steps.
Mechanism Overview: Key Failure Points
Caption: Key steps of the Fischer indole synthesis and associated failure points.
-
Hydrazone Formation Failure: As discussed in Part 2, if the initial hydrazone is not formed efficiently, the rest of the synthesis cannot proceed. Ensure this step is complete before adding the strong acid catalyst for cyclization.
-
[11][11]-Sigmatropic Rearrangement Failure: This is often the rate-limiting and most energy-intensive step. Insufficient heat is a primary cause of failure here. The electron-withdrawing nature of the 6-fluoropyridyl group can make this rearrangement more difficult, requiring more forcing conditions than electron-rich arylhydrazines.
-
Decomposition/Tar Formation: At the high temperatures and strong acid concentrations required, both the starting materials and intermediates can decompose, leading to the formation of intractable tars. This is a common issue when pushing the reaction too hard.
Q5: How do I select the optimal acid catalyst and reaction conditions for the cyclization step?
A5: The choice of acid catalyst is critical and depends on the reactivity of the hydrazone substrate. There is no single "best" catalyst; optimization is key.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Polyphosphoric acid (PPA), H₂SO₄, p-TsOH | 80 - 160 °C | Strong protonating agents, effective for many substrates.[6] | Can cause charring/decomposition at high temperatures. PPA can be viscous and difficult to work with. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | 100 - 200 °C | Can be effective where Brønsted acids fail.[6][7] Often used in higher-boiling solvents or neat. | Can be hygroscopic and require strictly anhydrous conditions. Workup can be more complex to remove metal salts. |
| Microwave | Various catalysts | 120 - 200 °C, 10-30 min | Drastically reduces reaction times and can improve yields by minimizing byproduct formation through rapid heating.[12] | Requires specialized equipment; scalability can be a concern. |
Recommendation: For 2-(6-Fluoropyridin-3-yl)hydrazine derivatives, polyphosphoric acid (PPA) is a robust starting point due to its strong dehydrating and acidic properties. Begin with a moderate temperature (e.g., 100-120 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased cautiously.
Part 4: Experimental Protocol Example
This protocol provides a representative, self-validating workflow for the synthesis of a substituted indole from 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.
Protocol: Synthesis of 7-Fluoro-1H-pyrrolo[2,3-b]pyridine derivative
Step 1: Hydrazone Formation
-
To a round-bottom flask, add 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 eq), your ketone/aldehyde of choice (1.05 eq), and ethanol (approx. 0.2 M).
-
Add 3-5 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazine starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The hydrazone product may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.
Step 2: Fischer Indole Cyclization
-
Caution: This step should be performed in a highly efficient fume hood.
-
In a separate flask, pre-heat polyphosphoric acid (PPA, approx. 10x the weight of the hydrazone) to 90-100 °C with mechanical stirring.
-
Carefully add the crude hydrazone from Step 1 to the hot PPA in portions. The mixture may foam and the temperature will likely increase. Maintain an internal temperature between 120-140 °C.
-
Stir vigorously at this temperature for 1-3 hours, monitoring by TLC (quench a small aliquot in ice water and extract with ethyl acetate for analysis).
-
Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise to the viscous mixture. This is highly exothermic.
-
Once the PPA is fully hydrolyzed, basify the acidic aqueous slurry to pH 8-9 with a strong base (e.g., 50% NaOH or solid KOH). This will precipitate the crude indole product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Purification
-
The crude indole product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate).
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
-
Dr.Oracle. (2025). What are the side effects of hydrazine exposure?[Link]
-
PubMed. (2019). Synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine as a potential renal PET agent. [Link]
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]
- Google Patents. (n.d.).
-
PMC - NIH. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. [Link]
-
PubMed. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
GSK. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
PMC - NIH. (n.d.). Recent advances in the synthesis of fluorinated hydrazones. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
MDPI. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. [Link]
-
Semantic Scholar. (2018). Recent advances in the synthesis of fluorinated hydrazones. [Link]
-
NJ.gov. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Hydrazine hydrochloride. [Link]
-
MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. [Link]
-
Semantic Scholar. (n.d.). Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. [https://www.semanticscholar.org/paper/Abstract-The-reaction-of-2-hydrazino-3-(I%21-pyrrol-I-Bradsher-Hunt/3b5f0d3e2304899c7501a182746c4f3f03b22b1c]([Link]
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
ResearchGate. (n.d.). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
Sources
- 1. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting cyclization failures with 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
To: Research & Development Team From: Technical Application Support (Senior Scientist Desk) Subject: Troubleshooting Guide: Cyclization Failures with 2-(6-Fluoropyridin-3-yl)hydrazine HCl
Executive Summary
You are likely using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride to introduce a metabolically stable, polar aryl group into a pyrazole or indazole scaffold (common in kinase or PARP inhibitor programs).
This reagent presents a unique "dual-edged" synthetic challenge:
-
The Hydrazine Moiety: Prone to oxidation (tar formation) and requires careful pH management to activate.
-
The Fluoropyridine Core: The 6-fluoro substituent is activated by the pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (
) .[1]
This guide addresses the three most common failure modes: Oxidative Decomposition ("Black Tar") , Fluorine Loss (
Part 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using this logic tree.
Figure 1: Diagnostic logic for hydrazine cyclization failures.
Part 2: Detailed Troubleshooting & Solutions
Issue 1: The "Black Tar" Scenario (Oxidative Decomposition)
Symptom: Upon adding base to the hydrazine salt, the mixture turns dark brown/black and TLC shows a streak (decomposition).
Mechanism: Free hydrazine bases are electron-rich and easily oxidized to diazenes (
-
Solution A: In-Situ Neutralization (Recommended) Do not pre-free-base the hydrazine. Add the HCl salt directly to the reaction vessel with the cyclization partner (e.g., diketone). Add the base (e.g., NaOAc or
) as the last component under an inert atmosphere ( /Ar). -
Solution B: Solvent Degassing Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to use. Hydrazines in oxygenated MeOH/EtOH at reflux are ticking time bombs for tar formation.
Issue 2: The "Phantom Fluorine" ( Displacement)
Symptom: You isolate a cyclized product, but
Mechanism Visualization:
Figure 2: The
-
Corrective Action:
-
Change the Base: Switch from strong nucleophilic bases (NaOEt, KOtBu) to non-nucleophilic bases (
, KOAc, or DIPEA). -
Change the Solvent: Avoid alcohols if using alkoxide bases. Use Ethanol only with weak bases (NaOAc). For difficult cases, switch to non-nucleophilic solvents like Toluene or Dichloromethane (if solubility permits) or TFE (Trifluoroethanol) .
-
Issue 3: Regioisomer Scrambling
Symptom: Product forms, but the Pyridine ring is on the "wrong" nitrogen of the pyrazole. Science:
- (Terminal): More basic/nucleophilic (kinetic attack).
- (Proximal to Pyridine): Less nucleophilic due to electron-withdrawing pyridine (thermodynamic product often places the aryl group on the pyrazole nitrogen to extend conjugation).
-
Optimization Protocol:
-
Solvent Control: Fluorinated solvents like HFIP (Hexafluoroisopropanol) or TFE can alter the hydrogen-bonding network, often favoring the regioselectivity driven by the carbonyl electrophilicity rather than just nitrogen nucleophilicity [1].
-
Temperature: Lower temperatures (
to RT) favor the kinetic product ( attack). High temperatures (Reflux) facilitate reversibility, favoring the thermodynamic isomer.
-
Part 3: Validated Experimental Protocols
Protocol A: Standard Pyrazole Synthesis (Safe & Scalable)
Best for: 1,3-diketones or
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 equiv Hydrazine HCl : 1.1 equiv Diketone | Slight excess of electrophile ensures complete consumption of unstable hydrazine. |
| Solvent | Ethanol (Absolute) or TFE | TFE promotes cyclization and suppresses side reactions. |
| Base | NaOAc (2.5 equiv) or | Mild enough to prevent F-displacement; buffers the HCl. |
| Temperature | Room Temp (1h) | Staged heating prevents initial tar formation. |
Step-by-Step:
-
Charge flask with 2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv) and the 1,3-dicarbonyl partner (1.1 equiv).
-
Evacuate and backfill with
(3 cycles). -
Add Ethanol (degassed, 0.2 M concentration). Note: The salt will likely not dissolve yet.
-
Add Triethylamine (2.0 equiv) dropwise. The mixture should clear as the free base forms and reacts.
-
Stir at RT for 1 hour. Monitor by LCMS.
-
If incomplete, heat to
. Do not exceed to protect the Fluorine.
Protocol B: Rescue Protocol (For "Stubborn" Cyclizations)
Use when: Protocol A fails or
-
Solvent Switch: Use Toluene with Acetic Acid (catalytic, 10 mol%).
-
Dean-Stark Trap: Reflux to remove water (drives the equilibrium).
-
Base: None (if using diketones) or solid
(if using chalcones).-
Why? Toluene is non-polar and non-nucleophilic, completely eliminating the risk of solvent-based
.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base of this hydrazine?
A: No. The free base is highly unstable. It rapidly oxidizes and disproportionates. Always store as the HCl salt at
Q: My LCMS shows a mass of M+16. Is this the N-oxide?
A: It is likely the Hydroxylated product (Fluorine displaced by water/hydroxide,
Q: Why use TFE (Trifluoroethanol)?
A: TFE is a "magic solvent" for heterocycle synthesis. It is acidic (
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
-
SNAr Reactivity of Fluoropyridines: Chupakhin, O. N., et al. "Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Pyridines." Russian Chemical Reviews, 2018.
-
Hydrazine Handling & Safety: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013.
Sources
Removing hydrazine impurities from 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride products
Product: 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride Target Impurity: Hydrazine (free base/hydrochloride) Regulatory Context: ICH M7 (Genotoxic Impurities)[1]
Executive Summary: The Separation Challenge
Removing hydrazine from an aryl hydrazine product is a classic "separation of similars" challenge. Both species are nucleophilic, reducing, and basic. However, they differ critically in basicity (pKa) and steric profile .[1]
This guide prioritizes methods that exploit these differences without degrading the sensitive fluoropyridine moiety.
| Parameter | Hydrazine ( | 2-(6-Fluoropyridin-3-yl)hydrazine |
| pKa (Conj.[1] Acid) | ~8.1 (Terminal N) | ~5.0 - 5.5 (Terminal N / Pyridine N) |
| Nucleophilicity | High (Alpha effect, unhindered) | Moderate (Attenuated by EWG Pyridine ring) |
| Size | Small, highly mobile | Bulky, aromatic |
| Regulatory Limit | ppm/ppb levels (ICH M7) | N/A (API Intermediate) |
Diagnostic & Detection
Q: I cannot see hydrazine on my standard HPLC trace. Is it gone? A: Likely not. Hydrazine lacks a chromophore and is transparent in standard UV (210–254 nm). It is also highly polar, often eluting in the void volume.
Protocol: Derivatization HPLC To quantify hydrazine at ppm levels, you must derivatize it to create a UV-active species.[1]
-
Reagent: 4-Dimethylaminobenzaldehyde (4-DMAB) or Benzaldehyde.
-
Reaction: React sample with excess aldehyde in acidic methanol.
-
Result: Hydrazine forms the bis-hydrazone (azine); the aryl hydrazine product forms the mono-hydrazone. These will separate easily on C18.
-
Detection: Monitor at 420 nm (yellow) for high sensitivity.
Remediation Strategy A: The pH-Swing Extraction (Primary Defense)
Q: How do I separate them using standard workup techniques?
A: Exploit the
The Mechanism[2]
-
Target pH: 6.5 – 7.0
-
At pH 7:
Step-by-Step Protocol
-
Dissolution: Dissolve the crude hydrochloride salt in water (approx. 10 vol).
-
Neutralization: Slowly add saturated
or while monitoring with a calibrated pH meter.-
Critical: Stop exactly at pH 6.8 – 7.0 .[1] Do not overshoot to pH > 9, or free hydrazine will extract.
-
-
Extraction: Extract 3x with Ethyl Acetate or DCM .
-
Note: The fluoropyridine hydrazine free base is lipophilic.
-
-
Wash: Wash the combined organic layers with a pH 7.0 phosphate buffer (removes residual trapped hydrazine salts).[1]
-
Re-acidification: Treat the organic layer with HCl in dioxane/ether to re-precipitate the purified product salt.
Figure 1: Logic flow for pKa-dependent separation of hydrazine impurities.
Remediation Strategy B: Scavenging Resins (Polishing Step)
Q: The extraction reduced hydrazine to 500 ppm, but I need <10 ppm. What now? A: Use a polymer-supported scavenger.[1] Since hydrazine is less sterically hindered and more nucleophilic than your aryl hydrazine, it binds kinetically faster to electrophilic resins.[1]
Recommended Scavengers
-
Resin Type: Polymer-supported Benzaldehyde or Cyclohexanone.[1]
-
Commercial Examples: PS-Benzaldehyde or SiliaMetS® AMPA (though AMPA is for metals, aldehyde resins are specific for hydrazines).[1]
-
Note: Avoid acid chlorides or isocyanates; they will react indiscriminately with your product.[1]
-
Protocol
-
Preparation: Dissolve the product (free base form preferred) in a non-protic solvent (DCM or THF).
-
Loading: Add 2–4 equivalents (relative to the impurity amount, not the product) of Aldehyde resin.
-
Agitation: Stir gently at room temperature for 2–4 hours.
-
Kinetic Control: Do not heat.[1] Heating may force the bulkier aryl hydrazine to react with the resin.
-
-
Filtration: Filter off the resin.[1] The hydrazine is trapped as the hydrazone on the bead.
-
Finishing: Convert back to HCl salt if necessary.
Remediation Strategy C: Recrystallization (Final Defense)
Q: Can I just recrystallize it? A: Yes, but solvent choice is critical.[1] Hydrazine hydrochloride is extremely soluble in water and methanol but poorly soluble in isopropanol (IPA) or acetonitrile.[1]
Protocol: Displacement Crystallization
-
Solvent System: Ethanol/IPA or Water/IPA.
-
Process:
-
Dissolve crude HCl salt in minimum hot Ethanol (or 5% water in Ethanol).
-
Slowly add IPA (antisolvent) while cooling.
-
Hydrazine HCl tends to stay in the mother liquor (ethanol/water rich), while the aryl hydrazine HCl crystallizes out.[1]
-
-
Wash: Wash the filter cake copiously with cold IPA.
Troubleshooting FAQ
Q: My product is turning pink/red during the pH adjustment. A: Aryl hydrazines are oxidation-sensitive.
-
Fix: Perform all pH adjustments under a nitrogen atmosphere. Use degassed solvents. The color is likely an azo/diazo degradation product caused by air oxidation at neutral pH.
Q: I used acetone to wash my glassware, and now I see a new impurity. A: Never use acetone when working with hydrazines if you intend to analyze them later. Acetone reacts instantly to form acetone azine (dimethylketazine). While this can be a cleaning method, it complicates analysis.
Q: Can I use charcoal? A: Activated carbon is generally ineffective for small, polar molecules like hydrazine.[1] It will likely adsorb your aromatic product (pi-stacking) more than the hydrazine impurity. Stick to the pH extraction or aldehyde resins.
References
-
ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][3] International Council for Harmonisation.[3][4][5][6] Link
-
Hydrazine Detection : Sun, M. et al. "Determination of hydrazine in pharmaceutical samples by HPLC with UV detection."[1] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for derivatization).
-
pKa Data : Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (General reference for hydrazine vs. aryl hydrazine basicity).
-
Scavenging : Biotage® PathFinder for Scavenging. Guide to using aldehyde-functionalized resins for hydrazine removal. Link
-
Safety : Hydrazine - PubChem Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. fda.gov [fda.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride during storage
Welcome to the Technical Support Center for handling and storing 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride .
As a highly reactive heteroaryl hydrazine, this compound is a critical building block in drug development and agrochemical synthesis. However, its inherent nucleophilicity makes it highly susceptible to spontaneous oxidation. This guide is designed for researchers and scientists, synthesizing mechanistic causality with field-proven protocols to ensure the integrity of your chemical inventory.
Part 1: Mechanistic Insights – The Causality of Degradation
To effectively prevent degradation, we must first understand the chemical causality behind it. Hydrazine derivatives share a highly reactive N–N moiety that readily serves as an electron donor for the reduction of atmospheric oxygen[1].
When 2-(6-Fluoropyridin-3-yl)hydrazine is exposed to ambient
Why the Hydrochloride Salt? We supply and recommend storing this compound as a hydrochloride (HCl) salt rather than a free base. Protonation of the terminal amine significantly reduces its electron density and nucleophilicity. This creates a higher activation energy barrier against electrophilic attack by molecular oxygen, artificially extending the compound's shelf life.
Part 2: Quantitative Storage Data
The degradation of hydrazine derivatives is highly dependent on oxygen tension, temperature, and light exposure[2]. The table below summarizes the expected shelf life of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride under various storage conditions.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf Life | Visual Indicator of State |
| Room Temp (20°C) | Ambient Air | Clear Glass | < 1 Week | Rapid yellowing/browning |
| 4°C (Refrigerator) | Ambient Air | Amber Glass | 1–3 Months | Gradual yellow tint |
| -20°C (Freezer) | Ambient Air | Amber Glass | 6 Months | Off-white |
| -20°C (Freezer) | Argon (Ar) | Amber Glass + PTFE | > 24 Months | Pure white crystalline |
Note: A color shift from white to yellow/brown is a self-validating indicator of oxidation. The extended conjugation of the resulting azo (-N=N-) degradation products absorbs visible light, providing an immediate visual cue that the reagent is compromised.
Part 3: Standard Operating Procedures (SOPs)
To guarantee experimental reproducibility, strictly adhere to the following self-validating workflows.
Protocol A: Inert-Atmosphere Aliquoting and Storage
Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, leading to rapid batch degradation.
-
Equilibration: Transfer the sealed bulk container of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride into a nitrogen or argon-filled glovebox. Allow it to equilibrate for 30 minutes before opening to prevent internal moisture condensation.
-
Material Selection: Using a static-free PTFE or ceramic spatula , weigh the required aliquots into pre-dried amber glass vials. (Critical: Strictly avoid stainless steel spatulas. Trace iron and copper act as single-electron transfer catalysts that drastically accelerate N-N bond oxidation[3]).
-
Sealing: Cap the vials with PTFE-lined septa caps to ensure a hermetic, chemically inert seal.
-
Secondary Protection: Wrap the cap junctions tightly with Parafilm.
-
Storage: Remove the aliquots from the glovebox and immediately transfer them to a -20°C desiccator for long-term storage.
Protocol B: Preparation of Oxidation-Resistant Working Solutions
Aqueous and organic solutions of hydrazines degrade exponentially faster than their solid counterparts[2].
-
Solvent Degassing: Select a high-purity solvent (e.g., Milli-Q water or anhydrous methanol) and sparge vigorously with Argon gas for 15–20 minutes to displace dissolved oxygen.
-
Temperature Acclimation: Remove a single-use aliquot of the hydrazine salt from the -20°C freezer. Allow it to reach room temperature (approx. 15 minutes) while still sealed. Opening a cold vial will cause instant condensation of atmospheric moisture.
-
Injection: Inject the degassed solvent directly through the PTFE septum using an argon-purged syringe.
-
Validation: Vortex gently until fully dissolved. The solution must remain clear and colorless. If the solution turns yellow upon mixing, the solid aliquot was already compromised and must be discarded.
-
Usage: Use the solution immediately in your downstream assay. Do not store hydrazine solutions for future use.
Part 4: Logical Workflow Visualization
Fig 1: Logical relationship between storage conditions and hydrazine oxidation pathways.
Part 5: Troubleshooting FAQs
Q: My freshly prepared solution turned brown within 10 minutes. What happened? A: This is a hallmark of rapid oxidation. It is highly likely that your solvent was not properly degassed, or your reaction vessel contained trace metal contaminants. Ensure you are sparging your solvents with Argon[2] and washing your glassware with an EDTA solution to chelate any residual catalytic metals like copper or manganese[3].
Q: Can I store this compound in a standard -20°C freezer without a desiccator? A: It is highly discouraged. Standard frost-free freezers undergo freeze-thaw cycles that introduce significant humidity. Moisture facilitates the dissociation of the protective HCl salt, exposing the highly reactive free hydrazine base. Always store inside a sealed desiccator containing Drierite or silica gel.
Q: I accidentally used a metal spatula to weigh the powder. Is the whole batch ruined?
A: Not necessarily the whole batch, but the aliquot you touched is compromised. Trace metals (
Q: Does the fluorine atom on the pyridine ring help with stability? A: Yes, partially. The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect on the pyridine ring, which slightly pulls electron density away from the hydrazine moiety. While this makes it marginally more stable than an unsubstituted phenylhydrazine, it is not sufficient to prevent oxidation without strict adherence to inert-atmosphere storage protocols.
References
- Hydrazide derivatives produce active oxygen species as hydrazine - PubMed. National Institutes of Health (NIH).
- Oxidation of Hydrazine in Aqueous Solutions - DTIC. Defense Technical Information Center.
- SAFETY DATA SHEET: 4-Fluorophenylhydrazine Hydrochloride - TCI Chemicals.
- Stability of agaritine - a natural toxicant of Agaricus mushrooms. VSCHT.
Sources
Controlling side reactions when using fluorinated pyridyl hydrazines
Welcome to the technical support center for fluorinated pyridyl hydrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions encountered when working with these highly reactive and valuable building blocks. The strategic incorporation of fluorine into pyridyl hydrazines can profoundly alter a molecule's physicochemical properties, such as metabolic stability and lipophilicity, but it also introduces specific reactivity patterns that must be carefully managed.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you control side reactions and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning dark and forming a tar-like substance?
A: This is often indicative of decomposition or polymerization. Fluorinated pyridyl hydrazines can be sensitive to strong acids, high temperatures, and oxidative conditions.[3] The electron-withdrawing nature of fluorine makes the pyridine ring highly electron-deficient and susceptible to unwanted reactions.[4] Consider reducing the reaction temperature, using a weaker acid catalyst, or ensuring the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]
Q2: I'm observing a significant amount of a side product with a mass corresponding to the loss of fluorine and addition of a solvent molecule (e.g., -F, +OMe). What is happening?
A: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) side reaction.[4] The fluorine atom on an electron-deficient pyridine ring is an excellent leaving group.[4] Nucleophilic solvents (like methanol) or bases can attack the carbon-fluorine bond, displacing the fluoride ion. To mitigate this, switch to a non-nucleophilic solvent (e.g., Toluene, Dioxane, or DMF) and use a non-nucleophilic base (e.g., DBU or a proton sponge) if a base is required.
Q3: My Fischer indole synthesis is giving very low yields. What are the common failure points with fluorinated pyridyl hydrazines?
A: Low yields in this reaction can stem from several issues specific to fluorinated substrates. The strong electron-withdrawing effect of fluorine can disfavor the key[5][5]-sigmatropic rearrangement step in the mechanism.[6] Furthermore, the acidic conditions required can promote side reactions.[5][7]
-
Troubleshooting Steps:
-
Optimize the Acid Catalyst: Try a panel of both Brønsted (e.g., PPA, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions.[5][7]
-
Temperature Control: Carefully control the temperature. Too low, and the rearrangement won't occur; too high, and decomposition will dominate.
-
Hydrazone Purity: Ensure the starting fluorinated pyridyl hydrazone is pure and dry. Impurities can inhibit the reaction.
-
Q4: How can I confirm the regiochemistry of my product? I'm unsure which nitrogen of the hydrazine moiety reacted.
A: This is a common challenge. The initial condensation to form a hydrazone is generally straightforward, but subsequent cyclizations can lead to isomers. High-resolution NMR spectroscopy is the most powerful tool for this. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence of connectivity and through-space proximity, respectively, to establish the correct isomeric structure.
In-Depth Troubleshooting Guide
Problem 1: Unwanted Nucleophilic Aromatic Substitution (SNAr) of Fluoride
The most prevalent side reaction is the displacement of a fluoride atom by a nucleophile.[4][8] This is especially true for fluorine atoms at the 2- and 4-positions of the pyridine ring, which are activated by the ring nitrogen.[4]
Causality: The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" intermediate.[4] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes this anionic intermediate, making fluoride an excellent leaving group in this context.[4]
Mitigation Strategies:
-
Solvent Choice: Avoid nucleophilic solvents like alcohols. Opt for polar aprotic solvents such as DMF, DMSO, NMP, or Acetonitrile. For reactions sensitive to water, ensure anhydrous solvents are used.[4]
-
Base Selection: If a base is needed, use a sterically hindered, non-nucleophilic base.
-
Temperature Control: SNAr reactions are kinetically controlled. Running the reaction at the lowest feasible temperature can significantly reduce the rate of this side reaction relative to your desired transformation.
-
Protecting Groups: In complex syntheses, temporarily protecting other nucleophilic functional groups in the molecule can be an effective strategy.
Table 1: Comparison of Solvents and Bases to Minimize SNAr
| Condition | Recommended Choices | Rationale |
| Solvent | Toluene, Dioxane, Acetonitrile (anhydrous)[4] | Non-nucleophilic; will not participate in SNAr. |
| Base (if required) | DBU, Proton Sponge, K₂CO₃ (heterogeneous) | Sterically hindered or heterogeneous bases are less likely to act as competing nucleophiles.[9] |
| Temperature | 0 °C to Room Temperature (if reaction allows) | Lower temperatures decrease the rate of the unwanted SNAr side reaction more than many desired reactions. |
Problem 2: Hydrodefluorination (HDF)
In some cases, particularly during catalytic hydrogenation or reactions involving hydride reagents, the C-F bond can be cleaved and replaced with a C-H bond.
Causality: This reductive cleavage can be promoted by certain transition metal catalysts (e.g., Palladium) and is often observed as a side reaction during the hydrogenation of fluoropyridines to fluoropiperidines.[10] The choice of catalyst, solvent, and hydrogen pressure can influence the extent of HDF.
Mitigation Strategies:
-
Catalyst Screening: If performing a hydrogenation, screen different catalysts. Rhodium or Platinum-based catalysts may show lower HDF activity than Palladium for certain substrates.
-
Additive Use: In some cases, adding a stoichiometric amount of a reagent like pinacol borane has been shown to suppress HDF during dearomatization-hydrogenation processes.[10]
-
Control of Reaction Conditions: Use the lowest effective hydrogen pressure and temperature to achieve the desired reduction without promoting C-F bond cleavage.
Diagram 1: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving issues of low product yield.
Caption: A decision tree for troubleshooting low-yielding reactions.
Problem 3: Instability Under Acidic or Basic Conditions
Fluorinated pyridyl hydrazines can exhibit instability at pH extremes.
Causality:
-
Acidic Conditions: Strong acids can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack by water or other species present, potentially leading to pyridone formation.[11] The hydrazine moiety itself can also undergo complex acid-catalyzed rearrangements or decomposition.[3]
-
Basic Conditions: Strong bases can deprotonate the hydrazine N-H protons, forming a highly reactive species that may be unstable or prone to oxidation.
Mitigation Strategies:
-
pH Control: If possible, buffer the reaction medium or use the mildest acid or base catalyst that is effective.
-
Gradual Addition: Add acid or base slowly and at a low temperature to control the exotherm and minimize local concentration spikes.
-
Inert Atmosphere: Always conduct reactions, especially with strong bases, under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.[4]
Diagram 2: Mechanism of SNAr Side Reaction
This diagram illustrates the key mechanistic steps leading to the undesired substitution of fluorine.
Caption: The two-step addition-elimination mechanism of SNAr.
Key Experimental Protocols
Protocol 1: General Procedure to Minimize SNAr Side Reactions
This protocol provides a starting point for a reaction where a fluorinated pyridyl hydrazine is reacted with an electrophile in the presence of a base.
Objective: To perform a reaction while minimizing the risk of nucleophilic attack on the fluorinated pyridine ring by the base or solvent.
Materials:
-
Fluorinated pyridyl hydrazine (1.0 eq)
-
Electrophile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the fluorinated pyridyl hydrazine (1.0 eq) and the finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Temperature Control: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve the electrophile (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with additional acetonitrile.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as appropriate.
Self-Validation: Before workup, an aliquot of the reaction mixture should be analyzed by LC-MS to confirm the consumption of starting material and to check for the presence of any SNAr side products (mass = starting material - 19 Da + mass of nucleophile). The absence or minimal presence of such products validates the protocol's effectiveness.
References
- Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. unknown.
- Fischer Indole Synthesis. Alfa Chemistry.
- Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Troubleshooting low yield in Fischer indole synthesis of fluorin
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Recent advances in the synthesis of fluorin
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- The Dark Side of Fluorine. Fluoride Action Network.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. unknown.
- The formation of all-cis-(multi)
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogen
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- The Advent of a Privileged Scaffold: A Technical History of Fluorin
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amin
- Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride
Introduction: The Analytical Imperative for Fluorinated Pyridine Building Blocks
In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The fluoropyridine motif, in particular, is prevalent in pharmaceuticals due to its ability to modulate metabolic stability, pKa, and binding affinity.[1][2] The compound 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a key synthetic intermediate, a versatile building block for constructing more complex bioactive molecules. Its purity and structural integrity are paramount, as any deviation can have cascading effects on downstream synthetic steps and the final compound's pharmacological profile.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation and purity assessment of such small molecules.[3] This guide provides an in-depth analysis of the ¹H NMR characterization of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride. Moving beyond a simple data report, this document offers a comparative framework, explaining the causality behind spectral features, providing a robust experimental protocol, and contextualizing the data alongside alternative analytical techniques.
Part 1: Structural Analysis and Predicted ¹H NMR Spectral Features
The structural identity of a molecule is encoded in its NMR spectrum through chemical shifts (δ), coupling constants (J), and signal multiplicities. For 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, the proton environments are dictated by the electronic effects of the pyridine nitrogen, the fluorine substituent, and the protonated hydrazine group.
Caption: Molecular structure of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride with key protons highlighted.
Expected Chemical Shifts (δ):
-
Aromatic Protons (H2, H4, H5): The pyridine ring protons are located in the deshielded aromatic region (typically 7.0-9.0 ppm).
-
H2: This proton is ortho to the ring nitrogen and ortho to the electron-donating (by resonance) but inductively withdrawing hydrazine substituent. It is expected to be the most downfield signal, appearing as a doublet.
-
H4: This proton is meta to the fluorine and ortho to the hydrazine group. It will be significantly deshielded and is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H5, H2, and the fluorine atom.
-
H5: This proton is ortho to the highly electronegative fluorine atom, which will cause significant deshielding. It is expected to appear as a doublet of doublets (dd) due to coupling with H4 and the fluorine atom.[4]
-
-
Hydrazine Protons (NH, NH₃⁺): As a hydrochloride salt, the hydrazine moiety is protonated. These protons are exchangeable and their signals are often broad. Their chemical shift is highly dependent on the solvent, concentration, and temperature.[3] In a solvent like DMSO-d₆, they can appear as broad singlets in the 8.0-12.0 ppm range.
Expected Coupling Constants (J):
-
Proton-Proton (JHH) Coupling:
-
³J(H4-H5) (ortho coupling): ~7-9 Hz.
-
⁴J(H2-H4) (meta coupling): ~2-3 Hz.
-
-
Proton-Fluorine (JHF) Coupling:
-
³J(H5-F) (ortho coupling): ~7-10 Hz.
-
⁴J(H4-F) (meta coupling): ~2-4 Hz.[5]
-
Predicted Signal Multiplicities:
-
H2: Doublet (d) due to meta-coupling with H4.
-
H4: Doublet of doublets of doublets (ddd) due to ortho-coupling to H5, meta-coupling to H2, and meta-coupling to F.
-
H5: Doublet of doublets (dd) due to ortho-coupling to H4 and ortho-coupling to F.
-
NH/NH₃⁺: Broad singlet(s) (br s).
Part 2: A Validated Experimental Protocol for ¹H NMR Data Acquisition
The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to yield a high-resolution spectrum suitable for structural confirmation and purity analysis.
Caption: Step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.
Detailed Methodology:
-
Sample Preparation:
-
Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its ability to form hydrogen bonds slows the exchange rate of the N-H protons, often allowing for their observation.[5][6]
-
Concentration: Accurately weigh 10-15 mg of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride into a clean, dry vial.[7] Add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for high-resolution spectra. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Internal Standard: The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) is typically used for chemical shift referencing.
-
-
NMR Instrument Parameters (400 MHz Spectrometer):
-
Experiment: Standard proton acquisition (zg30 on Bruker systems).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all aromatic and exchangeable protons are captured.
-
Number of Scans (NS): 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for complete T₁ relaxation, ensuring accurate signal integration for quantitative analysis.
-
Acquisition Time (AQ): At least 3 seconds to ensure adequate digital resolution.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase correct the spectrum manually to achieve a pure absorption lineshape for all peaks.
-
Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Reference the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Part 3: Comparative Analysis - Interpreting the Spectrum
A key aspect of quality control is comparing the experimental data against the expected values and understanding how potential impurities or isomers would manifest.
Table 1: Expected ¹H NMR Data Summary for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride in DMSO-d₆
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| H2 | 8.2 – 8.4 | d | ⁴J(H2-H4) ≈ 2.5 | 1H |
| H4 | 7.8 – 8.0 | ddd | ³J(H4-H5) ≈ 8.5, ⁴J(H4-F) ≈ 3.0, ⁴J(H2-H4) ≈ 2.5 | 1H |
| H5 | 7.2 – 7.4 | dd | ³J(H5-H4) ≈ 8.5, ³J(H5-F) ≈ 8.0 | 1H |
| NH/NH₃⁺ | 8.0 – 12.0 | br s | - | 4H |
Note: These are estimated values based on typical chemical shifts for fluoropyridine systems. Actual values may vary slightly.
Comparison with Potential Impurities and Isomers:
The power of NMR lies in its ability to distinguish between closely related structures.
-
Isomeric Impurity: 2-(5-Fluoropyridin-2-yl)hydrazine: If this isomer were present, the coupling pattern would be dramatically different. The fluorine at C5 would introduce a large ortho coupling to both H4 and H6, and a smaller meta coupling to H3, resulting in a completely different set of multiplicities and chemical shifts for the aromatic protons.
-
Process-Related Impurity: 3-Hydrazinopyridine (Dehalogenated): The synthesis of fluoropyridines can sometimes lead to dehalogenation.[9] The spectrum of this impurity would lack all H-F couplings. Consequently, the H5 signal would simplify to a doublet (coupled only to H4), and the H4 signal would simplify to a doublet of doublets.
-
Starting Material: 3-Amino-6-fluoropyridine: If the hydrazine formation was incomplete, the spectrum would show signals for the precursor. The chemical shifts of the aromatic protons would differ, and instead of hydrazine N-H signals, a characteristic NH₂ signal would appear at a different chemical shift.
Table 2: ¹H NMR Spectral Comparison of Target Compound vs. Dehalogenated Impurity
| Compound | H5 Signal (Multiplicity) | H4 Signal (Multiplicity) | Presence of H-F Coupling |
| 2-(6-Fluoropyridin-3-yl)hydrazine HCl (Target) | dd | ddd | Yes |
| 3-Hydrazinopyridine HCl (Impurity) | d | dd | No |
Part 4: An Integrated Analytical Approach
While ¹H NMR is exceptionally powerful, a comprehensive characterization for pharmaceutical development relies on an orthogonal, multi-technique approach.
Caption: An integrated workflow combining NMR and LC-MS for comprehensive characterization.
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule. The carbon attached to the fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF ≈ 230-260 Hz), providing definitive evidence of fluorination.
-
¹⁹F NMR Spectroscopy: As a highly sensitive and specific technique for fluorine-containing compounds, ¹⁹F NMR is invaluable.[5] For this molecule, the spectrum would consist of a single signal (likely a doublet of doublets) corresponding to the single fluorine environment. Its chemical shift is highly sensitive to the electronic environment, making it an excellent tool for identifying any fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides orthogonal data on purity and confirms the molecular weight. LC can separate the target compound from non-fluorinated or isomeric impurities, while MS provides the exact mass of the parent ion, confirming the molecular formula.
Conclusion
The ¹H NMR spectrum of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride provides a rich fingerprint for its structural verification. A thorough analysis of the chemical shifts and, most critically, the distinct H-H and H-F coupling patterns allows for unambiguous assignment of the aromatic protons. By adhering to a validated experimental protocol, a high-quality spectrum can be reliably obtained. When used within a comparative framework that considers potential isomers and process impurities, and is further supported by complementary techniques like ¹⁹F NMR and LC-MS, researchers can ensure the quality and identity of this critical building block, thereby upholding the rigorous standards required in pharmaceutical research and development.
References
-
ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Retrieved February 27, 2026, from [Link]
-
University of York. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (2023). A Modular Approach to meta-Fluorinated Pyridines. Retrieved February 27, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 27, 2026, from [Link]
-
International Journal of Chemical and Biological Sciences. (2022). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved February 27, 2026, from [Link]
-
PMC. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved February 27, 2026, from [Link]
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved February 27, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 27, 2026, from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved February 27, 2026, from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved February 27, 2026, from [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved February 27, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved February 27, 2026, from [Link]
-
PMC. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Retrieved February 27, 2026, from [Link]
-
SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved February 27, 2026, from [Link]
-
ACS Publications. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Retrieved February 27, 2026, from [Link]
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- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. ou.edu [ou.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
A Comparative Guide to HPLC Method Development for the Purity of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride. As a critical pharmaceutical intermediate, ensuring its purity is not merely a quality control checkpoint but a strategic imperative that dictates the quality and safety of the final Active Pharmaceutical Ingredient (API).[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our protocol in established chromatographic principles and regulatory expectations.
The Strategic Imperative: Analyte Characterization and Method Goals
Before any injection is made, a thorough understanding of the analyte is paramount. The quality of an API is often predetermined at the intermediate stage, making robust analytical methods for these precursors a critical, upstream advantage.[1]
Analyte Profile: 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride
-
Structure: A heterocyclic compound featuring a fluorinated pyridine ring and a hydrazine hydrochloride salt moiety.
-
Key Physicochemical Properties:
-
Polarity: The hydrazine group (-NHNH2) and the hydrochloride salt form render the molecule highly polar and water-soluble.
-
Basicity: It possesses two basic centers: the pyridine ring nitrogen and the hydrazine group. This means its ionization state, and therefore its chromatographic behavior, will be highly dependent on the mobile phase pH.[2]
-
UV Absorbance: The pyridine ring is an effective chromophore, allowing for direct UV detection.
-
Stability: Hydrazine and its derivatives can be susceptible to oxidation, especially in neutral or alkaline aqueous solutions.[3][4] This necessitates careful consideration of sample diluent and mobile phase conditions to prevent on-column degradation.
-
Defining the Analytical Target Profile (ATP)
The first step in modern method development is to define the goal.[5][6] The ATP for this method is:
"To develop a stability-indicating HPLC method capable of accurately quantifying the purity of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride and separating it from all potential process-related impurities and degradation products with a limit of quantitation (LOQ) at or below the reporting threshold (typically 0.05%)."
This ATP guides every subsequent decision in the development process.
The Core of the Method: A Comparative Approach to Separation
Reversed-phase HPLC is the workhorse of pharmaceutical analysis, but a "one-size-fits-all" approach is inadequate.[7] The unique properties of our analyte demand a thoughtful comparison of stationary phase chemistries to achieve optimal separation.
Column Selection: Finding the Right Interaction
The primary challenge is achieving sufficient retention for a highly polar molecule while maintaining good peak shape. We will compare three classes of reversed-phase columns.
-
Alternative 1: Standard C18 (Octadecylsilane)
-
Mechanism: Primarily hydrophobic interactions.[8]
-
Rationale: The most common starting point in method development. It provides a baseline for retention.
-
Anticipated Challenge: Poor retention. The high polarity of the analyte may lead to it eluting at or near the solvent front (void volume), especially with high organic content in the mobile phase. This makes quantification unreliable.
-
-
Alternative 2: Polar-Embedded Group (PEG) Columns
-
Mechanism: A mixed-mode interaction involving hydrophobic interactions from the alkyl chain and hydrogen bonding capabilities from an embedded polar group (e.g., amide, carbamate).[9]
-
Rationale: PEG columns are specifically designed to enhance the retention of polar compounds. The embedded polar group allows the stationary phase to remain fully wetted even in highly aqueous mobile phases (e.g., >95% water), preventing the "phase dewetting" or collapse that can occur with traditional C18 columns.[9]
-
Anticipated Advantage: Significantly improved retention and potentially different selectivity for polar impurities compared to a standard C18.
-
-
Alternative 3: Phenyl & Pentafluorophenyl (PFP) Columns
-
Mechanism: Offers multiple modes of interaction, including hydrophobic, dipole-dipole, and π-π interactions with the aromatic ring of the analyte.[10]
-
Rationale: The fluorinated pyridine ring of the analyte makes it an excellent candidate for π-π interactions with the electron-rich phenyl or electron-deficient PFP stationary phase. PFP phases, in particular, are excellent for separating halogenated compounds and positional isomers.[10]
-
Anticipated Advantage: Unique selectivity that cannot be achieved on alkyl phases. This is crucial for separating structurally similar impurities.
-
The logical workflow for selecting and optimizing these parameters is visualized below.
Caption: HPLC method development decision workflow.
Mobile Phase Optimization: The Engine of Separation
The mobile phase drives the separation by modulating the analyte's interaction with the stationary phase.
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred choice over methanol for compounds with aromatic rings due to its lower viscosity and different selectivity. It often results in sharper peaks and lower backpressure. A screening run comparing both is still recommended.
-
Aqueous Phase pH and Buffer: This is the most critical parameter for our basic analyte.
-
Rationale: At a low pH (e.g., 2.5-3.5), both the pyridine nitrogen and hydrazine moiety will be consistently protonated. This positive charge prevents peak tailing caused by interaction with residual acidic silanols on the silica surface and ensures reproducible retention.
-
Choice of Acid/Buffer: A simple mobile phase of 0.1% formic acid in water is an excellent starting point. It is volatile, making it compatible with mass spectrometry (LC-MS) for impurity identification, a crucial capability for complex intermediates.[1] If more buffering capacity is needed, a potassium phosphate buffer at pH 2.5 can be used.
-
Experimental Protocol: Systematic Method Development
This protocol outlines a structured approach to screen and optimize the method. All experiments should be conducted on an HPLC system equipped with a Diode Array Detector (DAD) or multi-wavelength UV detector.
Step 1: Preparation of Solutions
-
Diluent: Prepare a solution of 95:5 Water:Acetonitrile with 0.05% Formic Acid. The presence of some organic solvent aids in solubilizing less polar impurities, and the acid ensures analyte stability.
-
Standard Solution: Accurately weigh and dissolve 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride in the diluent to a final concentration of approximately 0.5 mg/mL.
-
System Suitability Solution: Prepare a solution containing the main compound (0.5 mg/mL) and spike it with known or potential impurities at the target limit (e.g., 0.1%). If impurities are unavailable, a sample from a stressed batch (e.g., acid/base hydrolysis, oxidation) can be used to generate degradation products.[11]
Step 2: Initial Column and Gradient Screening
-
Columns to Test:
-
C18 Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
-
PEG Column (e.g., Waters SymmetryShield RP18, 4.6 x 150 mm, 5 µm)
-
PFP Column (e.g., Phenomenex Kinetex F5, 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Screening Gradient:
-
Time (min) %B 0 5 20 95 25 95 25.1 5 30 5
-
-
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 200-400 nm (monitor at λmax, e.g., ~270 nm)
-
Step 3: Data Evaluation and Method Optimization
-
Analyze the chromatograms from each column. Pay close attention to the retention time of the main peak, its peak shape (tailing factor), and its resolution from any impurities.
-
Select the best column. The column providing the best balance of retention, peak shape, and selectivity is chosen for further optimization.
-
Optimize the gradient. Based on the screening run, adjust the gradient slope and time to ensure all impurities are eluted and well-resolved from the main peak and each other. For example, if all peaks elute too early, a shallower gradient (e.g., 5-60% B over 25 minutes) may be employed.
Comparative Performance Data and Method Selection
To illustrate the selection process, the table below presents hypothetical data from our screening experiment.
| Parameter | Standard C18 Column | Polar-Embedded (PEG) Column | Pentafluorophenyl (PFP) Column | Acceptance Criteria (ICH) |
| Retention Factor (k') of Main Peak | 0.8 | 3.5 | 4.2 | > 2.0 |
| Tailing Factor (Tf) of Main Peak | 1.8 | 1.2 | 1.1 | ≤ 2.0 |
| Resolution (Rs) with Critical Impurity Pair | 1.3 | 2.1 | 3.5 | > 2.0 |
| Theoretical Plates (N) | 4500 | 8500 | 9200 | > 2000 |
Analysis and Selection:
-
Standard C18: Fails to meet the criteria. The low retention factor (k' < 2) indicates the peak is too close to the void volume, making it unreliable for quantification. The high tailing and poor resolution are also unacceptable.
-
Polar-Embedded (PEG) Column: Shows significant improvement. All system suitability parameters are met, demonstrating its suitability for retaining and separating this polar compound.
-
Pentafluorophenyl (PFP) Column: Provides the best performance. It offers excellent retention, the sharpest peak shape (lowest tailing factor), and superior resolution, likely due to the favorable π-π interactions.
Method Validation: Ensuring Fitness for Purpose
Once the chromatographic conditions are finalized, the method must be validated according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[12][13][14][15] Validation provides documented evidence of the method's reliability.[6][16]
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Beyond the Benzene Ring: A Comparative Technical Guide to 2-(6-Fluoropyridin-3-yl)hydrazine HCl vs. Phenylhydrazine
[1][2]
Executive Summary
This guide provides a technical comparison between the classical reagent Phenylhydrazine (PH) and its heterocyclic bioisostere 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (FPH) .[1][2]
While Phenylhydrazine serves as the benchmark for hydrazine reactivity—particularly in Fischer Indole synthesis—the introduction of the pyridine core and the fluorine substituent in FPH fundamentally alters the electronic landscape.[2] Researchers transitioning to FPH must account for significantly reduced nucleophilicity, higher activation energy barriers in sigmatropic rearrangements, and distinct solubility profiles dictated by the hydrochloride salt form.[2]
Physicochemical & Electronic Profile
The transition from a phenyl ring to a 6-fluoropyridine core introduces profound electronic withdrawal effects.[1][2] The pyridine nitrogen (via inductive
Table 1: Comparative Property Analysis
| Feature | Phenylhydrazine (PH) | 2-(6-Fluoropyridin-3-yl)hydrazine HCl (FPH) | Impact on Reactivity |
| Core Structure | Electron-neutral Benzene | Electron-deficient Pyridine | FPH is significantly less nucleophilic.[1][2] |
| Substituent Effect | None (H) | 6-Fluoro ( | Fluorine further deactivates the ring, stabilizing the hydrazine lone pair.[1][2] |
| Salt Form | Free base or HCl | Hydrochloride (HCl) | FPH requires in situ neutralization (e.g., NaOAc) for initial nucleophilic attack.[2] |
| pKa (Conjugate Acid) | ~5.2 | ~3.5–4.0 (Est.)[2] | FPH is a weaker base and a weaker nucleophile.[2] |
| Lipophilicity | Moderate | Tunable (Bioisostere) | FPH yields products with improved metabolic stability (blocking para-oxidation).[2] |
Reactivity Benchmarking
A. Nucleophilic Attack (Condensation)
The primary reaction step for both reagents involves the attack of the
-
Phenylhydrazine: Exhibits moderate nucleophilicity.[2] Reactions with ketones often proceed at room temperature or mild warming in ethanol.[2]
-
FPH: The electron-deficient pyridine ring lowers the energy of the HOMO (Highest Occupied Molecular Orbital) on the
-nitrogen.[2] Consequently, FPH reacts 10–50x slower than PH.[2]-
Operational Adjustment: Condensation reactions with FPH require acid catalysis (acetic acid) and elevated temperatures (reflux) to drive the equilibrium toward the hydrazone.[2]
-
B. Fischer Indole Synthesis (The Critical Bottleneck)
The most distinct divergence in reactivity occurs during the Fischer Indole Synthesis.[2] This reaction involves a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[2]
-
Mechanism vs. Electronics: The rearrangement requires electron density to flow from the aryl ring into the breaking N-N bond.[2]
-
The FPH Problem: The pyridine ring acts as an electron sink.[2] Under the acidic conditions of the Fischer synthesis, the pyridine nitrogen may protonate, forming a pyridinium species. This creates a massive electron-withdrawing effect, raising the activation energy for the [3,3]-shift to near-prohibitive levels.[1][2]
-
Result: Standard protocols (e.g., 4%
in EtOH) that work for PH often fail for FPH, yielding only unreacted hydrazone or decomposition products.[2]
Visualization: Reactivity Pathways
Figure 1: Comparative workflow showing the kinetic bottlenecks associated with the fluoropyridine analog.
Experimental Protocols: Overcoming the "Pyridine Drag"
To successfully utilize FPH, you must abandon mild protocols and adopt high-energy conditions.[1][2]
Protocol A: Optimized 5-Azaindole Synthesis (Fischer Type)
Target: Cyclization of FPH with a cyclic ketone (e.g., cyclohexanone).[2]
Reagents:
-
Ketone (1.1 equiv)[2]
-
Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (
) in Acetic Acid.[2] Note: Mineral acids like HCl are often insufficient.
Step-by-Step Methodology:
-
Free-Basing (Optional but Recommended): Dissolve FPH in minimal water, neutralize with saturated
, and extract with EtOAc.[1][2] Drying and concentrating yields the free base hydrazine, which reacts faster in the initial condensation.[2]-
Alternative: Use the HCl salt directly but add 1.0 equiv of Sodium Acetate (NaOAc) to the reaction mixture to buffer the HCl.[2]
-
-
Condensation: Combine FPH (or salt+NaOAc) and ketone in glacial acetic acid. Heat to 80°C for 2–4 hours . Monitor by TLC/LCMS for hydrazone formation.[2]
-
Cyclization (The Hard Step):
-
Method 1 (PPA): Pour the reaction mixture into PPA (10 parts w/w). Heat to 120–140°C for 4–12 hours.[2] The high acidity and dehydrating power of PPA force the sigmatropic rearrangement despite the electron-poor ring.[2]
-
Method 2 (ZnCl2): Add anhydrous
(2–3 equiv) to the acetic acid solution.[2] Reflux (118°C ) for 12–24 hours.[2]
-
-
Workup: Quench carefully into ice water (exothermic!). Neutralize with NaOH to pH 8.[2] Extract with EtOAc.[2]
Protocol B: Pyrazole Synthesis (Condensation only)
Target: Reaction with 1,3-diketones.[2]
Safety & Handling
While Phenylhydrazine is a well-documented hazard, FPH shares many risks but adds specific handling requirements due to its salt form and fluorination.[1][2]
| Hazard | Phenylhydrazine | FPH HCl |
| Toxicity | High. Hemolytic anemia, carcinogen, skin sensitizer.[1] | High. Assume similar toxicity profile.[2] Fluorinated metabolites may have distinct renal toxicity. |
| Physical State | Liquid/Low-melting solid (Oily).[1][2] Oxidizes rapidly in air.[2] | Solid (Salt).[2] More stable to oxidation than PH, but hygroscopic.[2] |
| Inhalation | High vapor pressure (if free base).[2] | Low vapor pressure (solid), but dust hazard is significant.[2] |
| First Aid | Immediate skin decontamination.[2] | Brush off dry powder before washing to avoid spreading.[2] |
Critical Safety Rule: Never use bleach (hypochlorite) to clean hydrazine spills, as this can generate carcinogenic nitrosamines or toxic chloramines.[2] Use specific hydrazine neutralizers or simple water dilution followed by adsorption.[2]
References
Sources
- 1. angenesci.com [angenesci.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Validating the Structure of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride via X-ray Crystallography
Executive Summary
This guide provides a rigorous technical framework for validating the structural identity and salt form of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride .[1][2] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for chemical characterization, they often fail to unambiguously resolve the site of protonation (pyridinium vs. hydrazinium) and tautomeric state in solid-phase drug intermediates.
This document establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for this validation, offering a comparative analysis against alternative methods and a detailed experimental protocol for execution.[2]
Part 1: The Structural Ambiguity Challenge
In the synthesis of fluoropyridyl hydrazines, the exact location of the hydrochloride proton is chemically significant but difficult to predict due to competing basic sites.
The Core Conflict: Where is the Proton?
The molecule contains three potential protonation sites. Determining which nitrogen accepts the proton affects solubility, bioavailability, and stability.[3]
-
Pyridine Nitrogen (N1): Typically basic (
), but in this specific molecule, the Fluorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the ring nitrogen. -
Internal Hydrazine Nitrogen (N
): Conjugated with the aromatic ring, reducing its basicity.[2][3] -
Terminal Hydrazine Nitrogen (N
): The most likely site of protonation due to its -like character, yet crystal packing forces can sometimes stabilize unexpected tautomers.[2]
Why Alternatives Fail:
-
1H NMR: Protons on nitrogen are often broad or invisible due to exchange with deuterated solvents (
, ).[2][3] -
IR Spectroscopy: N-H stretches are broad and overlap with O-H (water) or C-H bands, making specific site assignment qualitative at best.[3]
-
LC-MS: Detects the mass (
), but destroys the salt structure during ionization, losing all information about the solid-state form.[1]
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following table objectively compares the validation power of SC-XRD against standard analytical techniques for this specific compound.
| Feature | X-Ray Crystallography (SC-XRD) | NMR (1H/15N) | FT-IR |
| Protonation Site | Definitive. Direct visualization of H-atom electron density or inference via bond angles.[1][2] | Ambiguous. Broad peaks; requires 15N enrichment for certainty.[2][3] | Inconclusive. Broad ammonium bands obscure specifics.[2][3] |
| Tautomer Identification | Definitive. Distinguishes between | Time-Averaged. Observes a weighted average of tautomers in solution. | Qualitative. Can suggest presence but not ratio or specific form.[2][3] |
| 3D Conformation | Precise. Determines torsion angles (C-N-N) and ring planarity.[2][3] | Inferred. Requires complex NOESY experiments and modeling.[2][3] | None. No 3D spatial data.[2][3] |
| Sample State | Solid State. Directly relevant to drug formulation/storage.[2][3] | Solution State. May differ from the solid drug form.[2][3] | Solid/Liquid. Good for fingerprinting, poor for ab initio structure.[2][3] |
Part 3: Experimental Protocol for X-ray Validation
Phase 1: Crystallization Strategy
Growing diffraction-quality crystals of hydrazine salts can be challenging due to their high solubility in polar solvents.[1][2]
-
Method A: Slow Evaporation (Recommended)
-
Dissolve 20 mg of the hydrochloride salt in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) (approx.[2] 0.5 - 1.0 mL).[1][2]
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Cover the vial with parafilm and poke 3-4 small holes with a needle.[1][2][3]
-
Store in a vibration-free environment at 4°C. Crystals should appear within 2-5 days.
-
-
Method B: Vapor Diffusion (Alternative)
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
radiation).[2][3] -
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion and improve the visibility of Hydrogen atoms.
-
Refinement Strategy:
-
Critical Step: Locate Hydrogen atoms in the Difference Fourier Map. Do not just "ride" them geometrically. For the HCl salt, finding the electron density peak near the specific Nitrogen is the "smoking gun" for validation.[3]
Part 4: Data Interpretation & Expected Metrics
To validate the structure, compare your experimental X-ray data against these expected geometric parameters.
1. Bond Length Analysis
The bond lengths around the nitrogen atoms change significantly upon protonation.[2][3]
| Bond | Expected Length (Unprotonated) | Expected Length (Protonated) | Validation Logic |
| C(ring)-N(hyd) | 1.38 - 1.40 Å | 1.41 - 1.43 Å | Protonation reduces conjugation, lengthening the bond.[1][2] |
| N-N (Hydrazine) | 1.40 - 1.42 Å | 1.44 - 1.46 Å | Primary Indicator. Repulsion between positive charge and lone pair lengthens this bond.[1][2] |
| C-N-C (Ring) | ~117° | >120° | If the Ring Nitrogen is protonated, the internal angle opens up.[3] |
2. Hydrogen Bonding Network
In the hydrochloride salt, the Chloride ion (
-
Valid Structure: Look for a short contact distance (approx.[2][3] 3.0 - 3.2 Å) between the
and the protonated Nitrogen ( ). -
Invalid Structure: If the
is disordered or distant (> 3.5 Å) from the predicted protonation site, the structural model is incorrect.
Part 5: Validation Logic Workflow
The following diagram illustrates the decision-making process for assigning the final structure based on X-ray data.
Caption: Logic flow for assigning the protonation site using crystallographic parameters.
Part 6: References
-
SHELX System: Sheldrick, G. M. (2015).[2][3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[2][3] Link
-
Hydrazine Geometry: G. A. Jeffrey. "An Introduction to Hydrogen Bonding." Oxford University Press, 1997.[2][3] (Reference for N-H...Cl bond distances).
-
Pyridine Basicity: Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry (5th ed.). Wiley.[2][3] (Reference for inductive effects of Fluorine on Pyridine pKa).
-
Crystallization Techniques: Stout, G. H., & Jensen, L. H.[3] X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1][2]
Sources
Benchmarking Elemental Purity: A Comparative Analysis of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Executive Summary: The Analytical Challenge
In drug development, 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride serves as a critical intermediate for pyrazole synthesis and kinase inhibitor scaffolds. However, its validation presents a "perfect storm" of analytical challenges:
-
Fluorine Interference: The fluorine atom attacks standard silica combustion tubes, compromising automated CHN results.
-
Hydrazine Instability: The hydrazine moiety (
) is a potent reducing agent, susceptible to oxidative degradation. -
Hygroscopic Salt Form: As a hydrochloride salt, the molecule avidly recruits atmospheric water, skewing elemental percentages.
This guide benchmarks the Theoretical Ideal against three analytical methodologies: Automated Combustion (Modified) , Schöniger Flask Combustion , and Potentiometric Titration .
Theoretical Benchmarks (The "Gold Standard")
Before experimental validation, we must establish the theoretical acceptance criteria. Note that while the monohydrochloride is standard, elemental analysis (EA) is the primary tool to confirm the salt stoichiometry (mono- vs. dihydrochloride).
Target Molecule: 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Formula:
Table 1: Theoretical Elemental Composition (Acceptance Criteria)
| Element | Theoretical % (Mono-HCl) | Theoretical % (Di-HCl) | Typical Acceptance Range ( |
| Carbon (C) | 36.71% | 30.02% | 36.31 – 37.11% |
| Hydrogen (H) | 4.31% | 4.03% | 3.91 – 4.71% |
| Nitrogen (N) | 25.69% | 21.01% | 25.29 – 26.09% |
| Fluorine (F) | 11.61% | 9.50% | 11.21 – 12.01% |
| Chlorine (Cl) | 21.67% | 35.45% | 21.27 – 22.07% |
Scientist's Note: If your Carbon value is low (~30%) and Chlorine high (~35%), you have likely isolated the dihydrochloride salt, or your sample is heavily solvated.
Comparative Methodology: Choosing the Right Protocol
Standard automated CHN analysis often fails for this molecule because Fluorine reacts with quartz combustion tubes to form volatile silicon tetrafluoride (
Diagram 1: Analytical Decision Matrix
The following workflow illustrates the logic for selecting the correct method based on the specific element of interest.
Caption: Decision matrix for analyzing fluorinated hydrazine salts. Green nodes indicate recommended high-integrity pathways.
Detailed Method Benchmarks
Method A: Modified Automated Combustion (CHN)
Best For: Routine confirmation of C, H, N ratios.
The Pitfall: Standard combustion at 950°C in a quartz tube fails.
The Protocol (Modified):
-
Additive: Mix the sample (2–3 mg) with Tungsten(VI) Oxide (
) or a commercial fluoride scavenger (e.g., FluoAdso). -
Mechanism: The additive binds Fluorine as stable metal fluorides, preventing the attack on the quartz tube.
-
Calibration: Must use a fluorinated standard (e.g., 4-Fluorobenzoic acid) to verify the scavenger's efficiency.
Method B: Schöniger Flask (Oxygen Flask) + Ion Chromatography
Best For: Accurate quantification of Fluorine and Chlorine.[1] Why it wins: It completely separates the combustion matrix from the detection method, eliminating interference.
Protocol:
-
Sample Prep: Weigh 5–10 mg of sample onto ash-free paper.
-
Combustion: Burn in a platinum-wire Schöniger flask filled with pure Oxygen and an absorption solution (typically
for halogens). -
Analysis:
-
For Fluorine: Analyze the absorption solution via Ion Selective Electrode (ISE) or Ion Chromatography (IC).
-
For Chlorine: Potentiometric titration with
.
-
Method C: Redox Titration (Hydrazine Specific)
Best For: Determining the purity of the active hydrazine moiety (excluding oxidized impurities). The Logic: EA measures total Nitrogen. Titration measures only active hydrazine (reducing power).
Protocol:
-
Dissolve sample in dilute HCl.
-
Titrate against Potassium Iodate (
) under Andrews conditions ( emulsion). -
Endpoint: Disappearance of the iodine color in the organic layer.
-
Reaction:
.
-
Comparative Data Summary
The following table compares the reliability of these methods for this specific molecule.
Table 2: Method Performance Matrix
| Feature | Automated CHN (Standard) | Automated CHN (Modified with | Schöniger Flask + IC | Redox Titration ( |
| Accuracy (C, H, N) | Low (F interference) | High | N/A | N/A |
| Accuracy (F) | Very Low (Volatile loss) | N/A (F is trapped) | High | N/A |
| Accuracy (Cl) | N/A | N/A | High | N/A |
| Hydrazine Specificity | Low (Measures all N) | Low (Measures all N) | N/A | High |
| Sample Requirement | < 5 mg | < 5 mg | 10–20 mg | > 50 mg |
| Throughput | High | High | Low | Medium |
References
-
Thermo Fisher Scientific. (2017).[2] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. Link
-
Exeter Analytical. (n.d.).[1] Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[1]Link
-
AIP Publishing. (2011). A novel approach for high precision rapid potentiometric titrations: Application to hydrazine assay. Review of Scientific Instruments.[3] Link
-
Royal Society of Chemistry. (1962). Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine.[4] The Analyst. Link
-
National Institutes of Health (PubChem). (2023). 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride Compound Summary.Link
Sources
- 1. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Topic: Personal Protective Equipment & Handling Guide for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride CAS: 1438599-61-1 (Representative) / Class: Fluorinated Pyridyl Hydrazines
Executive Safety Summary
Immediate Action Required: Treat this compound as a Toxic, Carcinogenic, and Sensitizing agent. The hydrazine moiety confers high skin permeability and systemic toxicity, while the fluoropyridine ring adds stability and potential metabolic toxicity.
-
Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) & Skin Sensitization.[1][2]
-
Critical Control: Zero-Skin-Contact Policy. Standard nitrile gloves are insufficient for prolonged protection against hydrazine solutions.
-
Engineering Control: All operations must be performed inside a certified chemical fume hood.
Risk Assessment & Hazard Analysis (The "Why")
To select the correct PPE, one must understand the specific molecular threats posed by 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.
| Hazard Domain | Specific Risk | Scientific Rationale |
| Systemic Toxicity | Target Organs: Liver, Kidney, CNS | Hydrazine derivatives can cause oxidative stress and deplete glutathione. They are readily absorbed through the skin. |
| Sensitization | Anaphylaxis / Dermatitis | Hydrazines are potent haptens; they bind to skin proteins, triggering immune responses. Repeated exposure can lead to severe allergic reactions. |
| Carcinogenicity | Genotoxic Potential | Many hydrazine derivatives are Class 1B or 2 carcinogens due to their ability to alkylate DNA. |
| Physical | Hygroscopic Dust | The hydrochloride salt is likely hygroscopic. Moisture absorption makes the solid sticky, increasing the risk of glove contamination and surface transfer. |
Decision Logic: PPE Selection
Figure 1: PPE Decision Logic based on physical state. Hydrazines in solution penetrate nitrile rubber faster than solids.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this specific matrix for hydrazine derivatives.
| PPE Component | Specification | Operational Protocol |
| Hand Protection (Solid) | Double Nitrile (High Thickness) | Wear two pairs of nitrile gloves (min 5 mil outer). Technique: Colored inner glove (e.g., blue) and white outer glove to visualize tears. |
| Hand Protection (Solution) | Laminate / Barrier | Mandatory: Silver Shield® or chemically resistant laminate gloves worn under nitrile gloves. Hydrazines can permeate nitrile in <15 mins. |
| Respiratory | Engineering Control Primary | Work only in a fume hood.[3] If weighing outside a hood is unavoidable (not recommended), use a P100/N99 respirator or PAPR. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of fine dust or splashing. Goggles must seal against the face. |
| Body Protection | Tyvek® Sleeves / Lab Coat | Standard cotton coats absorb liquids. Use disposable Tyvek sleeves over lab coat cuffs to bridge the glove-coat gap. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Static Control: The HCl salt is a fine powder. Use an anti-static gun or ionizer bar in the balance area to prevent powder dispersal.
-
The "Diaper" Method: Line the fume hood surface with an absorbent, plastic-backed bench coat (absorbent side up). This captures any micro-spills.
-
Weighing:
-
Preferred: Bring the balance into the fume hood.
-
Alternative: Tare a vial inside the hood, close it, move to balance, weigh, return to hood to open. Never open the stock bottle outside the hood.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve in DMSO or Methanol. Note: Hydrazines can react with ketones (acetone) to form hydrazones; avoid acetone for cleaning or solubilization.
-
Venting: HCl salts may release trace HCl gas upon dissolution. Ensure hood sash is at the proper working height.[4]
-
Labeling: Mark all glassware clearly with "TOXIC - HYDRAZINE" .
Phase 3: Decontamination & Cleanup
-
The "Bleach Kill": Hydrazines can be chemically neutralized (oxidized) using dilute bleach (sodium hypochlorite).
-
Protocol:
-
Prepare a 10% bleach solution.
-
Rinse contaminated spatulas/glassware into a dedicated "Quench Beaker" containing the bleach solution.
-
Allow to sit for 30 minutes before final washing.
-
Warning: This reaction is exothermic. Add waste slowly.
-
Waste Disposal & Management
Disposal Code: D001 (Ignitable) / U-Listed (Toxic) (Generic classification for hydrazine derivatives).
| Waste Stream | Handling Procedure |
| Solid Waste | Collect contaminated gloves, weigh boats, and bench paper in a sealed double-bag . Label as "Toxic Solid Waste - Hydrazine Derivative". |
| Liquid Waste | Segregate from acidic waste. Do not mix with oxidizers (e.g., Nitric Acid) in the main waste stream. Store in a "Basic/Toxic Organic" waste container. |
| Final Destruction | High-Temperature Incineration . Because this molecule contains Fluorine, it must be incinerated at a facility equipped with scrubbers to capture Hydrogen Fluoride (HF) gas. |
Emergency Response
-
Skin Contact:
-
Spill (Solid):
-
Do not sweep (creates dust).[10]
-
Cover with wet paper towels (to dampen).
-
Scoop up and place in hazardous waste.
-
Clean area with 10% bleach solution.
-
Visual Workflow: Safe Handling Lifecycle
Figure 2: Operational lifecycle from setup to disposal.[1][2][6][11][12][13][14][15] Note the specific decontamination step before general washing.[6]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118705629 (Related Fluoropyridyl Hydrazine). Retrieved from .
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Fluorophenylhydrazine hydrochloride (Structural Analog for Hazard Read-Across). Retrieved from .
-
University of California, San Diego (UCSD). Hydrazine & Hydrazine Derivatives Safety Guidelines. Retrieved from .
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines and Hydrazines. Retrieved from .
-
Sigma-Aldrich. Product Specification: (6-Trifluoromethyl-pyridin-3-yl)-hydrazine dihydrochloride.[16] Retrieved from .
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Buy Online CAS Number 1438599-61-1 - TRC - 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride | LGC Standards [lgcstandards.com]
- 12. m.biomart.cn [m.biomart.cn]
- 13. chemscene.com [chemscene.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. echemi.com [echemi.com]
- 16. (6-Trifluoromethyl-pyridin-3-yl)-hydrazine dihydrochloride | 1965309-53-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
